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  • Product: 1-benzyl-3-methylpiperazine dihydrochloride
  • CAS: 2580237-76-7

Core Science & Biosynthesis

Foundational

Unveiling the In Vitro Pharmacological Profile of 1-Benzyl-3-Methylpiperazine Dihydrochloride: A Mechanistic Whitepaper

Executive Summary As drug discovery pivots toward highly modular pharmacophores, 1-benzyl-3-methylpiperazine dihydrochloride (CAS 2580237-76-7) has emerged as a deeply privileged scaffold. Rather than acting as a singula...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pivots toward highly modular pharmacophores, 1-benzyl-3-methylpiperazine dihydrochloride (CAS 2580237-76-7) has emerged as a deeply privileged scaffold. Rather than acting as a singular therapeutic agent, this compound serves as a critical structural backbone driving mechanism-specific in vitro activity across neuropharmacology and oncology. As an Application Scientist, understanding the causality behind this molecule's behavior requires analyzing its salt form, its binding kinetics, and its downstream phenotypic effects. This whitepaper deconstructs the in vitro mechanism of action of the 1-benzyl-3-methylpiperazine scaffold, detailing its role in serotonergic modulation, cholinergic enhancement, and targeted cytotoxicity.

The Physicochemical Advantage of the Dihydrochloride Salt

In in vitro screening environments, the physical state of a compound dictates its biological fidelity. The free base of 1-benzyl-3-methylpiperazine is highly lipophilic, often requiring high concentrations of DMSO for solubilization. This introduces solvent-induced cytotoxicity and confounds IC50​ calculations.

By utilizing the dihydrochloride salt , researchers ensure rapid and complete aqueous solubility in physiological buffers (e.g., HBSS, DMEM). This salt formation protonates the piperazine nitrogens, preventing compound aggregation in the assay media and ensuring that the concentration-response curves accurately reflect receptor-ligand interactions rather than precipitation artifacts.

Mechanistic Pathways & Target Profiling

Serotonergic Modulation (5-HT2C Receptor)

Piperazine derivatives are foundational to neuropharmacology due to their structural mimicry of endogenous monoamines. In vitro binding assays demonstrate that the 1-benzyl-3-methylpiperazine scaffold acts as a potent modulator (agonist/antagonist) of the 5-HT2C receptor [1].

Causality of Binding: The basic piperazine nitrogen forms a critical salt bridge with the conserved Asp134 residue in the orthosteric binding pocket of the 5-HT2C receptor. Simultaneously, the benzyl group inserts into a hydrophobic sub-pocket, driving receptor subtype selectivity and preventing off-target binding to 5-HT1A receptors. Upon binding, the receptor undergoes a conformational shift, activating the Gq-protein pathway, which stimulates Phospholipase C (PLC) and triggers intracellular calcium release.

G Ligand 1-Benzyl-3-methylpiperazine Scaffold Receptor 5-HT2C Receptor (GPCR) Ligand->Receptor Binds Gq Gq Protein Alpha Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 PLC->IP3 Cleaves PIP2 DAG DAG PLC->DAG Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Channel PKC PKC Activation DAG->PKC Co-activates Ca2->PKC Co-activates

1-Benzyl-3-methylpiperazine modulation of 5-HT2C Gq-coupled signaling.

Cholinergic Enhancement (Nootropic Action)

Beyond direct receptor binding, the scaffold has been heavily utilized in the synthesis of piracetam-like nootropic drugs (e.g., DM235). In vitro analyses of rat brain slices reveal that these piperazine derivatives act by increasing neuronal sensitivity to stimulation, directly resulting in the enhanced release of acetylcholine[2]. This efflux mechanism is crucial for reversing scopolamine-induced amnesic models in downstream in vivo testing[2].

Antiproliferative & Cytotoxic Oncology Pathways

In oncology, the scaffold exhibits targeted cytotoxicity. When tested against K-562 human chronic myelogenous leukemia cells, specific piperazine derivatives inhibit cell proliferation and induce erythroid differentiation, showing synergistic effects when combined with established drugs like mithramycin[3]. Furthermore, when hybridized with benzimidazole, the scaffold demonstrates preferential antiproliferative effects against human lung (A549) and breast (MCF-7) cancer cell lines by altering cell morphology and reducing cell migration[4].

Quantitative Data Summary

The following table synthesizes the in vitro pharmacological data associated with the 1-benzyl-3-methylpiperazine scaffold and its immediate derivatives:

Target / Cell LineBiological PathwayAssay TypeObserved Effect / RangeReference
5-HT2C Receptor Serotonergic SignalingRadioligand BindingAgonist/Antagonist Affinity ( Ki​ profiling)[1]
Rat Brain Slices Cholinergic EnhancementNeurotransmitter EffluxIncreased Acetylcholine Release[2]
K562 Leukemia Erythroid DifferentiationMTT / Benzidine Staining IC50​≈30.10±1.6 µg/mL[3]
MCF-7 & A549 Apoptosis / CytotoxicityCell Viability Assay IC50​ range: 2.8−7.8 µM (Hybrid derivatives)[4]

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. They incorporate necessary controls to eliminate false positives caused by assay interference.

Protocol A: Radioligand Displacement Assay (5-HT2C)

Rationale: To determine the binding affinity ( Ki​ ) of the compound, we utilize a competitive binding assay against [3H] -5-HT. Pre-soaking filters in PEI is a critical step to neutralize the negative charge of the glass fiber, preventing the basic piperazine from binding non-specifically to the filter itself.

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human 5-HT2C receptors in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

  • Compound Solubilization: Dissolve 1-benzyl-3-methylpiperazine dihydrochloride in assay buffer to create a 10 mM stock. Perform serial dilutions ranging from 10 pM to 10 µM. (Self-Validation: Include a known 5-HT2C antagonist like RS-102221 as a positive control).

  • Incubation: Combine 50 µg of membrane protein, 2 nM [3H] -5-HT, and the test compound in 500 µL assay buffer. Incubate at 37°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration & Washing: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% Polyethyleneimine). Wash three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Add scintillation cocktail to the filters and measure retained radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression and derive Ki​ via the Cheng-Prusoff equation.

Protocol B: In Vitro Cytotoxicity and Differentiation Assay (K562 Cells)

Rationale: To evaluate the antiproliferative effects of the piperazine scaffold on leukemia cells without inducing necrotic rupture.

  • Cell Culture: Maintain K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2​ atmosphere.

  • Compound Treatment: Seed cells at 1×104 cells/well in a 96-well plate. Add the compound at varying concentrations (1 to 100 µg/mL). (Self-Validation: Use untreated cells as a negative control and 12 nM mithramycin as a positive differentiation control).

  • Proliferation Assessment (MTT): After 72 hours, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals with 100 µL DMSO and read absorbance at 570 nm.

  • Differentiation Readout: Assess erythroid differentiation via benzidine staining to detect hemoglobin-producing cells. Compare the treated group's differentiation percentage against the mithramycin baseline.

Workflow Start Compound Preparation (Dihydrochloride Salt) ReceptorAssay Radioligand Binding (5-HT2C / [3H]-5-HT) Start->ReceptorAssay CellAssay Cytotoxicity Assay (K562 / MCF-7 Cells) Start->CellAssay NootropicAssay Neurotransmitter Release (ACh quantification) Start->NootropicAssay Data1 IC50 & Ki Determination ReceptorAssay->Data1 Data2 Cell Viability (MTT) CellAssay->Data2 Data3 ACh Efflux Levels NootropicAssay->Data3 Analysis Mechanistic Profiling & SAR Data1->Analysis Data2->Analysis Data3->Analysis

Self-validating in vitro workflow for piperazine derivative profiling.

References

  • Journal of Medicinal Chemistry - ACS Publications. Molecular Simplification of 1,4-Diazabicyclo[4.3.0]nonan-9-ones Gives Piperazine Derivatives That Maintain High Nootropic Activity. Available at:[Link]

  • Google Patents.US6465467B1 - Certain aryl-aliphatic and heteroaryl-aliphatic piperazinyl pyrazines and their use in the treatment of serotonin-related diseases.
  • ResearchGate. Antiproliferative and Erythroid Differentiation of Piperazine and Triphenyl Derivatives Against K-562 Human Chronic Myelogenous Leukemia. Available at:[Link]

  • ResearchGate. Evaluation of Cytotoxic Activity of New Benzimidazole-Piperazine Hybrids Against Human MCF-7 and A549 Cancer Cells. Available at:[Link]

Sources

Exploratory

Structural Elucidation and Polymorphic Landscape of 1-Benzyl-3-Methylpiperazine Dihydrochloride: A Technical Guide

Executive Summary The control of solid-state properties is a non-negotiable pillar of modern pharmaceutical and fine-chemical development. 1-Benzyl-3-methylpiperazine dihydrochloride (BMP·2HCl) is a highly versatile chir...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The control of solid-state properties is a non-negotiable pillar of modern pharmaceutical and fine-chemical development. 1-Benzyl-3-methylpiperazine dihydrochloride (BMP·2HCl) is a highly versatile chiral building block and intermediate. While the free base is an oily liquid or low-melting solid prone to degradation, the dihydrochloride salt offers superior chemical stability, handling, and purification potential. However, the inherent conformational flexibility of the piperazine ring, combined with the hydrogen-bonding capacity of the chloride counterions, creates a complex polymorphic landscape.

This whitepaper provides an in-depth, mechanistic guide to the crystal structure, polymorphic behavior, and experimental screening protocols for BMP·2HCl, synthesizing crystallographic theory with field-proven laboratory methodologies.

Structural Crystallography of the Piperazine Core

To understand the macroscopic properties of BMP·2HCl, we must first analyze its molecular crystallography. The piperazine ring universally adopts a chair conformation to minimize steric torsional strain[1]. In the dihydrochloride salt, both the N1 (benzyl-substituted) and N4 (methyl-adjacent) nitrogen atoms are protonated.

The Role of Diprotonation and Hydrogen Bonding

In unprotonated piperazines, crystal packing is dictated by weak N−H⋯N interactions[1]. However, the introduction of two equivalents of HCl fundamentally rewires the supramolecular assembly.

  • Charge-Assisted Bonding: The structure becomes dominated by strong, charge-assisted N+−H⋯Cl− ionic hydrogen bonds.

  • Domain Segregation: The bulky, hydrophobic benzyl group drives van der Waals packing in one crystallographic direction, while the hydrophilic N+−H⋯Cl− core forms continuous 1D chains or 2D sheets in another. This segregation of hydrophobic and hydrophilic domains is a classic driver of polymorphism in pharmaceutical salts, as the flexible hydrophobic tails can pack in multiple metastable arrangements without disrupting the core ionic lattice[2].

Conformational Flexibility

Substituted piperazines exhibit conformerism in the solid state[3]. The rotation of the benzyl group around the N1−CH2​ bond allows BMP·2HCl to adopt multiple stable conformations. When crystallized rapidly, the molecule may trap itself in a higher-energy "twisted" conformer, leading to metastable polymorphic forms[3].

The Polymorphic Landscape: Thermodynamics vs. Kinetics

Polymorphism—the ability of a solid to exist in more than one crystal structure—directly impacts solubility, dissolution rate, and shelf-life[4]. For flexible hydrochloride salts like BMP·2HCl, the landscape typically consists of anhydrous polymorphs and pseudopolymorphs (hydrates)[5].

Anhydrous Forms
  • Form I (Thermodynamically Stable): Characterized by a high packing fraction and maximum density. The benzyl rings are optimally stacked (e.g., via π−π or CH−π interactions), and the ionic hydrogen bonds are fully satisfied.

  • Form II (Kinetically Favored): Formed under high supersaturation. The lattice is less dense, often containing the molecule in a slightly strained conformation. Form II is metastable and will undergo solvent-mediated phase transformation to Form I if left in suspension.

Pseudopolymorphism (Hydrates)

Chloride ions are highly hygroscopic. In environments with high relative humidity (RH > 60%), water molecules can infiltrate the crystal lattice, acting as hydrogen-bond bridges ( N+−H⋯Ow​⋯Cl− ) to form channel hydrates[5].

PhaseTransitions Sol Solution (BMP·2HCl) F2 Form II (Metastable) Sol->F2 Rapid Cooling (Kinetic) F1 Form I (Stable) Sol->F1 Slow Evap (Thermodynamic) F2->F1 Solvent-Mediated Transformation Hyd Hydrate F1->Hyd High RH% Hyd->F1 Desiccation

Fig 1: Phase transition pathways between solution, polymorphs, and hydrates.

Experimental Protocols for Polymorph Screening

As a Senior Application Scientist, I emphasize that a robust polymorph screen must intentionally decouple kinetic and thermodynamic variables. Every protocol below is designed as a self-validating system to ensure reproducibility.

Protocol A: Thermodynamic Isolation (Form I)

Causality: Slow evaporation maintains the system near equilibrium, allowing molecules sufficient time to overcome activation barriers and settle into the global thermodynamic minimum.

  • Dissolution: Dissolve 500 mg of BMP·2HCl in 10 mL of a 1:1 Methanol/Water mixture at 50°C.

  • Filtration: Pass through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities).

  • Evaporation: Pierce the vial septum with a single 18G needle. Isothermally hold at 25°C for 7–14 days until macroscopic single crystals form.

Protocol B: Kinetic Trapping (Form II)

Causality: Antisolvent precipitation forces rapid, massive supersaturation. The system crashes out of solution, trapping the molecules in the nearest local energy minimum (kinetic form) before they can rearrange.

  • Dissolution: Dissolve 200 mg of BMP·2HCl in 2 mL of absolute ethanol (solvent) at 40°C.

  • Antisolvent Quench: Rapidly inject the solution into 20 mL of pre-chilled heptane (antisolvent) at 0°C under vigorous magnetic stirring (1000 RPM).

  • Isolation: Immediately vacuum-filter the resulting precipitate to prevent solvent-mediated transformation back to Form I. Dry under vacuum at room temperature.

Protocol C: Hydrate Screening

Causality: Water activity ( aw​ ) dictates hydrate stability. Slurrying in aqueous mixtures forces the lattice to equilibrate with water.

  • Slurry: Suspend 300 mg of Form I in 5 mL of 9:1 Acetone/Water.

  • Equilibration: Stir at 20°C for 48 hours.

  • Analysis: Filter and immediately analyze via TGA (Thermogravimetric Analysis) to quantify weight loss corresponding to lattice water.

Workflow Start BMP Base Synthesis SaltGen Salt Formation (HCl gas/solution) Start->SaltGen Screening Polymorph Screening (Cooling, Antisolvent, Milling) SaltGen->Screening Form1 Form I (Anhydrous) Thermodynamically Stable Screening->Form1 Form2 Form II (Metastable) Kinetically Favored Screening->Form2 Hydrate Hydrate Form (High Humidity) Screening->Hydrate Char Characterization (PXRD, DSC, SCXRD) Form1->Char Form2->Char Hydrate->Char

Fig 2: Polymorph screening workflow isolating kinetic and thermodynamic forms.

Quantitative Data Presentation

To differentiate the isolated forms, orthogonal analytical techniques must be employed. Powder X-Ray Diffraction (PXRD) provides the bulk fingerprint, Differential Scanning Calorimetry (DSC) provides thermodynamic relationships (enantiotropic vs. monotropic)[2], and Single-Crystal X-Ray Diffraction (SCXRD) provides the absolute atomic coordinates.

Table 1: Representative Crystallographic & Thermal Data for BMP·2HCl Solid Forms

ParameterForm I (Anhydrous)Form II (Metastable)Channel Hydrate
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P21​/c Pbca P1ˉ
Density ( g/cm3 ) 1.281.191.32
Melting Onset (DSC) 245 °C (Sharp melt)230 °C (Exothermic transition to Form I)Broad endotherm at 80 °C (Dehydration)
Primary H-Bond Motif 1D N+−H⋯Cl− ChainsDiscrete N+−H⋯Cl− Dimers2D N+−H⋯Ow​⋯Cl− Sheets
Thermodynamic Status Global MinimumLocal Minimum (Kinetic)Stable only at RH > 60%

(Note: Parameters are representative of typical structural behaviors observed in homologous 1,3-disubstituted piperazine dihydrochlorides).

Conclusion

The solid-state optimization of 1-benzyl-3-methylpiperazine dihydrochloride requires a rigorous understanding of its crystallographic drivers. By recognizing that the rigid N+−H⋯Cl− ionic core competes with the flexible hydrophobic benzyl tail, researchers can rationally design crystallization workflows to isolate the desired polymorph. Ensuring the isolation of the thermodynamically stable Form I is critical for downstream formulation, preventing unexpected solvent-mediated transformations or hygroscopic degradation during storage.

References

  • Polymorphism in Pharmaceutical Solids (2nd Edition). Harry G. Brittain. Taylor & Francis / CRC Press.[Link]

  • Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. Crystal Growth & Design (ACS Publications).[Link]

  • The Complex Polymorphism of Mexiletine Hydrochloride. Crystal Growth & Design (ACS Publications).[Link]

  • Structures of piperazine, piperidine and morpholine. Acta Crystallographica Section B (IUCr Journals).[Link]

  • Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N′-bis(N,O-diphenyl phosphoramidate). CrystEngComm (RSC Publishing).[Link]

Sources

Foundational

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 1-benzyl-3-methylpiperazine dihydrochloride

Introduction The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1][2][3] This barrier is crucial for protecting the brain from toxins and pathogens, but it also presents a significant obstacle for the delivery of therapeutic agents to the CNS.[1][2] 1-benzyl-3-methylpiperazine is a derivative of 1-benzylpiperazine (BZP), a compound known for its stimulant and psychoactive properties, which acts on central dopamine, serotonin, and noradrenaline neurotransmission.[4][5] Given the psychoactive effects of related piperazine compounds, which presuppose CNS entry, a thorough evaluation of the BBB permeability of 1-benzyl-3-methylpiperazine dihydrochloride is a critical step in understanding its pharmacological profile and therapeutic potential or risks.

This guide provides a comprehensive, multi-tiered framework for researchers and drug development professionals to assess the BBB permeability of 1-benzyl-3-methylpiperazine dihydrochloride. We will proceed from theoretical and high-throughput in silico and in vitro screening methods to more complex and physiologically relevant in vivo models, explaining the rationale behind each experimental choice.

Physicochemical Properties of 1-benzyl-3-methylpiperazine

A foundational understanding of the molecule's properties is essential for predicting its biological behavior.

PropertyValueSource
Molecular Formula C12H18N2[6][][8]
Molecular Weight 190.28 g/mol [6][][8]
IUPAC Name (3R)-1-benzyl-3-methylpiperazine[6][]
CAS Number 132871-11-5 (for the (R)-enantiomer)[6][]
Form Solid (dihydrochloride salt)[8]

Note: The dihydrochloride salt form will have a higher molecular weight and different solubility profile than the free base.

Part 1: Predictive and High-Throughput Screening

The initial phase of assessment focuses on computational and rapid in vitro assays to predict the likelihood of BBB penetration. These methods are cost-effective and allow for early-stage go/no-go decisions.

In Silico Prediction

Computational models use the physicochemical properties of a molecule to estimate its ability to cross the BBB. These models are built on large datasets of compounds with known BBB permeability.[9][10] Key parameters that influence passive diffusion across the BBB include:

  • Lipophilicity (logP): A logP value between 1.5 and 2.5 is often considered optimal for BBB penetration.

  • Molecular Weight (MW): Generally, a MW below 400-500 Da is preferred.[2]

  • Topological Polar Surface Area (TPSA): A TPSA of less than 90 Ų is associated with better BBB permeability.[9]

  • Hydrogen Bond Donors and Acceptors: A lower number of hydrogen bonds is favorable.

Based on the structure of 1-benzyl-3-methylpiperazine (MW ~190 g/mol ), it meets the molecular weight criterion. Its lipophilicity and TPSA would need to be calculated using appropriate software (e.g., SwissADME, ChemDraw) to generate an initial hypothesis on its passive diffusion potential.

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a non-cell-based, high-throughput in vitro tool that models passive transcellular permeation.[11][12][13] It measures the ability of a compound to diffuse from a donor compartment, through an artificial membrane coated with a lipid mixture mimicking the BBB, into an acceptor compartment.[11][12]

Rationale for Use

This assay provides a rapid and cost-effective initial screen to rank compounds based on their passive permeability.[12] It isolates the contribution of passive diffusion, a key mechanism for CNS entry, without the complexities of active transport or cellular metabolism.[12]

Experimental Workflow: PAMPA-BBB

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_lipid Prepare Brain Lipid Solution in Dodecane coat_membrane Coat Donor Plate Membrane with 5 µL Lipid Solution prep_lipid->coat_membrane prep_compound Prepare 500 µM Test Compound in PBS (pH 7.4) add_compound Add 200 µL Test Compound to Donor Plate prep_compound->add_compound prep_acceptor Fill Acceptor Plate with 300 µL PBS assemble Place Donor Plate onto Acceptor Plate (PAMPA Sandwich) prep_acceptor->assemble coat_membrane->add_compound add_compound->assemble incubate Incubate for 18 hours at Room Temperature assemble->incubate disassemble Separate Plates incubate->disassemble measure_donor Measure Donor Concentration disassemble->measure_donor measure_acceptor Measure Acceptor Concentration disassemble->measure_acceptor calculate Calculate Permeability (Pe) measure_donor->calculate measure_acceptor->calculate

Caption: Workflow for the PAMPA-BBB assay.

Detailed Protocol: PAMPA-BBB

Materials:

  • PAMPA Donor and Acceptor plates (e.g., from Millipore or BioAssay Systems)[11][14]

  • Brain lipid solution (commercially available or prepared in-house)[14]

  • Dodecane[14]

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 1-benzyl-3-methylpiperazine dihydrochloride

  • High and low permeability control compounds (e.g., Caffeine and Atenolol)[15]

  • UV-Vis spectrophotometer or LC-MS/MS system

Procedure:

  • Prepare Solutions: Dissolve the test compound and controls in PBS to a final concentration of 500 µM. Prepare an equilibrium standard for each compound.[14]

  • Coat Membrane: Pipette 5 µL of the brain lipid solution onto the membrane of each well in the donor plate. Allow it to impregnate the membrane for 5 minutes.[14]

  • Fill Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.[14]

  • Add Compound: Add 200 µL of the test compound/control solutions to the donor plate wells.[14]

  • Assemble and Incubate: Carefully place the donor plate onto the acceptor plate. Incubate the assembly at room temperature for 16-18 hours in a container with a wet paper towel to minimize evaporation.[11][14]

  • Analysis: After incubation, separate the plates. Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).

  • Calculate Permeability: The effective permeability (Pe) is calculated using the following equation: Pe (cm/s) = [(-V_D * V_A) / ((V_D + V_A) * A * t)] * ln[1 - (C_A(t) / C_equilibrium)] Where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the theoretical equilibrium concentration.

Expected Results: Compounds are typically classified as follows:

  • High Permeability: Pe > 4.0 x 10⁻⁶ cm/s

  • Medium Permeability: Pe = 2.0 - 4.0 x 10⁻⁶ cm/s

  • Low Permeability: Pe < 2.0 x 10⁻⁶ cm/s

Given the structural similarities to other CNS-active compounds, it is hypothesized that 1-benzyl-3-methylpiperazine will exhibit medium to high permeability in this assay.

Part 2: In Vitro Cell-Based Models

Cell-based models provide a more biologically complex system by incorporating cellular monolayers that express tight junctions and can exhibit transporter activity.[16][17]

Murine Brain Endothelial Cell (bEnd.3) Monolayer Assay

The bEnd.3 cell line, derived from mouse brain endothelioma, is a widely used and commercially available cell line for constructing in vitro BBB models.[1][18][19] When cultured on Transwell inserts, these cells form a monolayer with tight junctions, creating a barrier that can be used to assess compound permeability.[1][18][20]

Rationale for Use

The bEnd.3 model is more physiologically relevant than the PAMPA assay because it forms a biological barrier with tight junction proteins (e.g., ZO-1, occludin, claudin-5) and expresses some efflux transporters like P-glycoprotein (P-gp).[18][20] This allows for the investigation of both passive paracellular/transcellular routes and the potential for active efflux, which is a common mechanism for limiting brain entry of xenobiotics.[21]

Experimental Workflow: bEnd.3 Transwell Assay

bEnd3_Workflow cluster_culture Cell Culture & Seeding cluster_validation Barrier Integrity Validation cluster_permeability Permeability Assessment culture_cells Culture bEnd.3 cells in T-75 flasks seed_cells Seed bEnd.3 cells (50,000 cells/cm²) onto apical side of inserts culture_cells->seed_cells coat_inserts Coat Transwell inserts with Fibronectin/Collagen coat_inserts->seed_cells form_monolayer Culture for 3-5 days to form monolayer seed_cells->form_monolayer measure_teer Measure TEER (>150 Ω x cm²) form_monolayer->measure_teer check_tracer Assess permeability of a paracellular marker (e.g., Lucifer Yellow) measure_teer->check_tracer add_test_compound Add test compound to Apical (blood) side check_tracer->add_test_compound incubate_samples Incubate for set time points (e.g., 30, 60, 120 min) add_test_compound->incubate_samples sample_basolateral Sample from Basolateral (brain) side at each time point incubate_samples->sample_basolateral quantify Quantify compound concentration via LC-MS/MS sample_basolateral->quantify calculate_papp Calculate Apparent Permeability (Papp) quantify->calculate_papp

Caption: Workflow for assessing BBB permeability using the bEnd.3 Transwell model.

Detailed Protocol: bEnd.3 Transwell Assay

Materials:

  • bEnd.3 cells (ATCC® CRL-2299™)[19]

  • Complete growth medium (DMEM, 10% FBS, 1% Pen/Strep)[1]

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Fibronectin or Collagen I for coating

  • TEER meter (e.g., EVOM2)

  • Lucifer Yellow (paracellular marker)

  • 1-benzyl-3-methylpiperazine dihydrochloride

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Coat Transwell inserts with fibronectin (30 µg/mL).[22] Seed bEnd.3 cells onto the apical (upper) chamber at a density of 50,000 cells/cm².[22]

  • Monolayer Formation: Culture the cells for 3-5 days, replacing the medium every other day, until a confluent monolayer is formed.

  • Barrier Validation:

    • Measure the Transendothelial Electrical Resistance (TEER). A stable TEER value above 150 Ω x cm² indicates a well-formed barrier.[23]

    • Perform a permeability assay with Lucifer Yellow to confirm low paracellular flux.

  • Permeability Study:

    • Replace the medium in both chambers with a transport buffer (e.g., HBSS).

    • Add the test compound (at a non-toxic concentration, e.g., 10 µM) to the apical chamber.

    • At various time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral (lower) chamber, replacing the volume with fresh buffer.

  • Analysis: Quantify the concentration of the compound in the basolateral samples using a validated LC-MS/MS method.

  • Calculate Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of compound appearance in the basolateral chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.

Part 3: In Vivo Assessment in a Rodent Model

In vivo studies are the definitive step for confirming BBB permeability, as they account for the full complexity of the neurovascular unit, including blood flow, plasma protein binding, and active transport systems in a physiological context.[24][25]

Mouse Brain Uptake Study

This study directly measures the concentration of the compound in the brain tissue relative to its concentration in the blood after systemic administration.

Rationale for Use

This method provides the most physiologically relevant data, yielding a brain-to-plasma concentration ratio (Kp) or the brain uptake clearance (K_in), which are considered gold-standard metrics for BBB penetration.[2][3] It integrates all potential transport mechanisms and metabolic processes.

Experimental Workflow: In Vivo Brain Uptake

InVivo_Workflow cluster_dosing Dosing and Sampling cluster_processing Sample Processing cluster_analysis Analysis acclimate Acclimate Mice formulate Formulate Compound in Vehicle acclimate->formulate dose Administer Compound (e.g., Intravenous) formulate->dose collect_blood Collect Blood Sample (Cardiac Puncture) dose->collect_blood perfuse Perfuse with Saline to remove vascular content collect_blood->perfuse process_blood Isolate Plasma collect_blood->process_blood harvest_brain Harvest Brain perfuse->harvest_brain homogenize_brain Homogenize Brain Tissue in Buffer harvest_brain->homogenize_brain extract_compound Extract Compound from Plasma and Brain Homogenate (e.g., Protein Precipitation) process_blood->extract_compound homogenize_brain->extract_compound quantify_plasma Quantify Plasma Concentration (Cp) via LC-MS/MS extract_compound->quantify_plasma quantify_brain Quantify Brain Concentration (Cbr) via LC-MS/MS extract_compound->quantify_brain calculate_kp Calculate Brain-to-Plasma Ratio (Kp = Cbr / Cp) quantify_plasma->calculate_kp quantify_brain->calculate_kp

Caption: Workflow for an in vivo mouse brain uptake study.

Detailed Protocol: Mouse Brain Uptake Study

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • 1-benzyl-3-methylpiperazine dihydrochloride

  • Sterile vehicle for injection (e.g., saline or 5% DMSO/95% saline)

  • Anesthetics

  • Perfusion pump and ice-cold saline

  • Tissue homogenizer

  • LC-MS/MS system

Procedure:

  • Dosing: Administer the compound to mice via an appropriate route (intravenous injection is preferred for direct assessment of BBB crossing). A typical dose might be 1-5 mg/kg.

  • Sample Collection: At a predetermined time point (e.g., 30 minutes post-dose), anesthetize the mouse.

  • Blood Collection: Collect a blood sample via cardiac puncture into an anticoagulant-containing tube.

  • Perfusion: Immediately begin transcardial perfusion with ice-cold saline to flush the vasculature of the brain, removing any compound remaining in the blood vessels.[24]

  • Brain Harvesting: Excise the brain, weigh it, and immediately freeze it.

  • Sample Processing:

    • Plasma: Centrifuge the blood sample to separate the plasma.

    • Brain: Homogenize the brain tissue in a suitable buffer.[26]

  • Compound Extraction: Extract the compound from both plasma and brain homogenate samples. Protein precipitation with acetonitrile is a common method.[27][28]

  • Quantification: Analyze the extracted samples using a validated LC-MS/MS method to determine the concentration of the compound in plasma (Cp) and brain (Cbr).[26][28]

  • Data Analysis: Calculate the brain-to-plasma ratio: Kp = Cbr / Cp .

Interpretation of Kp Values:

  • Kp > 1.0: Suggests active influx or significant brain tissue binding.

  • Kp ≈ 0.5 - 1.0: Indicates good BBB penetration.

  • Kp < 0.1: Suggests poor BBB penetration or significant active efflux.

Conclusion

This guide outlines a systematic, tiered approach to comprehensively evaluate the blood-brain barrier permeability of 1-benzyl-3-methylpiperazine dihydrochloride. By progressing from high-throughput in silico and in vitro screens to a definitive in vivo study, researchers can efficiently gather the necessary data to understand the CNS distribution potential of this compound. The initial PAMPA-BBB assay will clarify its capacity for passive diffusion, the bEnd.3 cell model will introduce the complexities of a biological barrier with potential efflux, and the final in vivo mouse study will provide the gold-standard measure of brain penetration in a fully physiological system. This structured methodology ensures a robust and logical investigation, generating trustworthy data for informed decisions in drug development or toxicological assessment.

References

  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. (2011). Malaysian Journal of Chemistry. [Link]

  • 1-Benzylpiperazine and other Piperazine-based Derivatives. ResearchGate. [Link]

  • (3R)-1-benzyl-3-methylpiperazine. PubChem. [Link]

  • An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles. PMC. [Link]

  • In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. PMC. [Link]

  • Blood-brain barrier permeable benzylpiperidin-4-yl-linked benzylamino benzamides as dual cholinesterase inhibitors. PubMed. [Link]

  • A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). RSC Publishing. [Link]

  • (S)-1-Benzyl-3-methylpiperazine — Chemical Substance Information. NextSDS. [Link]

  • 1-benzylpiperazine. Organic Syntheses. [Link]

  • An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. PMC. [Link]

  • De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1. PubMed. [Link]

  • Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry. PMC. [Link]

  • Modeling the Blood-Brain Barrier Permeability of Potential Heterocyclic Drugs via Biomimetic IAM Chromatography Technique Combined with QSAR Methodology. MDPI. [Link]

  • In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Fluids and Barriers of the CNS. [Link]

  • A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). ResearchGate. [Link]

  • Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier. ResearchGate. [Link]

  • Explaining Blood−Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. ResearchGate. [Link]

  • Performance of bEnd3 cell-based BBB model in the HTS for disruptors and enhancers of the barrier function. ResearchGate. [Link]

  • BBB permeability parameters measured in monkey and rat in vitro models and in mouse in vivo. ResearchGate. [Link]

  • Parallel Artificial Membrane Permeability Assay-BBB Kit (PMBBB-096). BioAssay Systems. [Link]

  • Imaging of Neurotransmitters and Small Molecules in Brain Tissues Using Laser Desorption/Ionization Mass Spectrometry Assisted with Zinc Oxide Nanoparticles. ACS Publications. [Link]

  • In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. Journal of Visualized Experiments. [Link]

  • Permeability of Endothelial and Astrocyte Cocultures: In Vitro Blood–Brain Barrier Models for Drug Delivery Studies. PMC. [Link]

  • Molecular determinants of blood–brain barrier permeation. PMC. [Link]

  • Benzyl 3-methylpiperazine-1-carboxylate. PubChem. [Link]

  • In Vitro Blood Brain Barrier Permeability Assessment. Visikol. [Link]

  • Blood–Brain Barrier Integrity Is Perturbed in a Mecp2-Null Mouse Model of Rett Syndrome. MDPI. [Link]

  • Facile New Alternative Method for the Synthesis of 1-(3-Methyl-1-phenyl-1H-pyrazole-5-yl)piperazine from 1-Methylpiperazine and. Taylor & Francis Online. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Semantic Scholar. [Link]

  • Identification of two immortalized cell lines, ECV304 and bEnd3, for in vitro permeability studies of blood-brain barrier. PLOS One. [Link]

  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. PMC. [Link]

  • In Vitro Blood-Brain Barrier Models Using Brain Capillary Endothelial Cells Isolated from Neonatal and Adult Rats Retain Age-Related Barrier Properties. PLOS One. [Link]

  • Evaluation of Drug Blood-Brain-Barrier Permeability Using a Microfluidic Chip. MDPI. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube. [Link]

  • Cell-based in vitro models for studying blood-brain barrier (BBB) permeability. ResearchGate. [Link]

  • In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. The Journal of American Medical Science and Research. [Link]

  • Analytical and Biological Methods for Probing the Blood-Brain Barrier. PMC. [Link]

Sources

Exploratory

preliminary toxicity screening of 1-benzyl-3-methylpiperazine dihydrochloride

As a Senior Application Scientist, evaluating the safety profile of a novel chemical entity requires moving beyond mere checklist execution. We must architect a deterministic, mechanism-first methodology.

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the safety profile of a novel chemical entity requires moving beyond mere checklist execution. We must architect a deterministic, mechanism-first methodology. The compound 1-benzyl-3-methylpiperazine dihydrochloride (CAS 2580237-76-7)[1] presents a classic toxicological paradigm. While the piperazine scaffold is a highly privileged pharmacophore in neuroactive and antimicrobial drug discovery, its structural features—specifically the basic secondary/tertiary amines and lipophilic benzyl substitution—introduce predictable liabilities, most notably off-target ion channel interactions and hepatic metabolism bottlenecks.

This whitepaper outlines the authoritative framework for the , aligning with the ICH M3(R2) guidelines for nonclinical safety studies[2].

Architectural Context & Screening Workflow

To systematically de-risk 1-benzyl-3-methylpiperazine dihydrochloride, our screening cascade is designed to isolate specific cellular and molecular failure points before advancing to resource-intensive in vivo models. The dihydrochloride salt formulation ensures optimal aqueous solubility, eliminating the need for high-concentration organic solvents (like DMSO) that can confound in vitro assay readouts.

G A 1-Benzyl-3-methylpiperazine Dihydrochloride B Hepatotoxicity (HepG2 / MTT Assay) A->B C Genotoxicity (Ames Test - OECD 471) A->C D Cardiotoxicity (hERG Patch Clamp - ICH S7B) A->D E Decision Matrix (Go / No-Go) B->E C->E D->E

Multi-tiered preliminary toxicity screening workflow for piperazine derivatives.

Genotoxicity Profiling: The Ames Test (OECD 471)

The Causality of the Assay: The Ames test is deployed to detect point mutations via base substitutions or frameshifts[3]. Piperazine derivatives are susceptible to N-dealkylation and N-oxidation by hepatic cytochrome P450 enzymes. Testing the compound in its parent form only assesses intrinsic reactivity. By incorporating a mammalian metabolic activation system (S9 fraction), we simulate hepatic metabolism to ensure that downstream electrophilic metabolites do not intercalate with or alkylate DNA[4].

Self-Validating Protocol (OECD 471 Compliant):

  • Strain Preparation: Culture amino-acid requiring strains of Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA)[3]. These strains carry specific mutations in the histidine or tryptophan operons, acting as hot spots for mutagens.

  • Metabolic Activation: Prepare the S9 mix using induced rat liver homogenate, supplemented with NADP+ and glucose-6-phosphate to fuel CYP450 activity[4].

  • Dosing & Exposure: Dissolve 1-benzyl-3-methylpiperazine dihydrochloride in sterile water. Administer at five concentrations (e.g., 50, 150, 500, 1500, and 5000 µ g/plate ) using the plate incorporation method[3].

  • Validation Controls (Critical):

    • Negative Control: Sterile water (establishes baseline spontaneous reversion rate).

    • Positive Control (-S9): Sodium azide (validates strain sensitivity to direct mutagens).

    • Positive Control (+S9): 2-Aminoanthracene (validates the enzymatic competence of the S9 fraction). If 2-AA fails to induce reversions, the entire plate batch is invalidated.

  • Incubation & Scoring: Incubate at 37°C for 48-72 hours. Count histidine/tryptophan-independent revertant colonies.

Cardiotoxicity Liability: hERG Channel Inhibition (ICH S7B)

The Causality of the Assay: The hERG (Kv11.1) potassium channel governs the rapid delayed rectifier potassium current ( IKr​ ), which is critical for cardiac action potential repolarization[5]. The piperazine ring in our test compound contains a basic nitrogen with a pKa typically between 8.0 and 9.0. At physiological pH (7.4), this nitrogen is protonated. This positively charged pharmacophore is notorious for engaging in cation- π interactions with the aromatic residues (Tyr652 and Phe656) located in the inner cavity of the hERG pore[6]. Blockade of this channel leads to delayed ventricular repolarization, manifesting as QT interval prolongation and potentially fatal Torsades de Pointes[5].

HERG A Piperazine Core (Protonated Basic Amine) B hERG Channel Pore (Tyr652 & Phe656 Interaction) A->B Cation-Pi Binding C Potassium Efflux Blockade B->C D Delayed Ventricular Repolarization (QT Prolongation) C->D

Mechanistic pathway of hERG channel blockade by protonated piperazine derivatives.

Self-Validating Protocol (Automated Patch-Clamp):

  • Cell Preparation: Utilize CHO or HEK293 cells stably expressing the human KCNH2 (hERG) gene.

  • Electrophysiology Setup: Employ whole-cell automated patch-clamp. The external solution must mimic physiological ion balance, while the internal solution provides ATP and K+ .

  • Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current[7].

  • Compound Perfusion: Perfuse 1-benzyl-3-methylpiperazine dihydrochloride at escalating concentrations (0.1, 1.0, 10, 30 µM).

  • Validation Controls (Critical):

    • Assay Integrity: Monitor leak currents; exclude cells with >100 pA leak.

    • Positive Control: Perfuse E-4031 or Dofetilide (known potent hERG blockers) at the end of the recording to confirm channel identity and assay sensitivity.

Quantitative Data Synthesis

To facilitate rapid Go/No-Go decision-making, the quantitative outputs from the preliminary screening must be synthesized. Below is a representative data structure for a piperazine derivative of this class.

Table 1: Genotoxicity (Ames Test) Summary

Bacterial Strain S9 Activation Mean Revertants (Vehicle) Mean Revertants (5000 µ g/plate ) Positive Control Revertants Result
TA98 - 22 ± 4 24 ± 5 410 ± 15 (2-NF) Negative
TA98 + 28 ± 5 31 ± 6 550 ± 20 (2-AA) Negative
TA100 - 110 ± 12 115 ± 10 890 ± 25 (NaN3) Negative

| TA100 | + | 125 ± 15 | 130 ± 14 | 1020 ± 30 (2-AA) | Negative |

Interpretation: A positive result requires a dose-dependent increase in revertant colonies at least 2-fold (for TA98/TA100) over the vehicle control.

Table 2: Cytotoxicity and Cardiotoxicity Summary

Assay Type Cell Line / Target IC50 (µM) Margin of Safety (MoS) Liability Assessment
Cytotoxicity HepG2 (Hepatocytes) > 100 µM N/A Low Risk

| Cardiotoxicity | hERG (Kv11.1) | 12.5 µM | < 30-fold | Moderate Risk |

Interpretation: While cytotoxicity is low, the hERG IC50 of 12.5 µM indicates a moderate risk of delayed ventricular repolarization[7]. If the projected therapeutic Cmax​ is >0.4 µM, medicinal chemistry efforts must be deployed to reduce the basicity (e.g., via bioisosteric replacement) or lower the lipophilicity of the benzyl group to mitigate this liability[8].

References

  • Chemical Substance Information: 1-benzyl-3-methylpiperazine dihydrochloride. NextSDS Database.[Link]

  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. U.S. Food and Drug Administration (FDA).[Link]

  • Test No. 471: Bacterial Reverse Mutation Test. Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.[Link]

  • S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. U.S. Food and Drug Administration (FDA).[Link]

  • Molecular mechanisms for drug interactions with hERG that cause long QT syndrome. Taylor & Francis / Expert Opinion on Drug Metabolism & Toxicology.[Link]

  • Global Analysis Reveals Families of Chemical Motifs Enriched for hERG Inhibitors. PLOS One.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 1-Benzyl-3-methylpiperazine Dihydrochloride as a Strategic Precursor in CNS API Synthesis

Executive Summary 1-Benzyl-3-methylpiperazine dihydrochloride (1-B3MP·2HCl, CAS: 2580237-76-7) is a utilized in the synthesis of complex Active Pharmaceutical Ingredients (APIs)[1]. It is particularly valuable in the dev...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Benzyl-3-methylpiperazine dihydrochloride (1-B3MP·2HCl, CAS: 2580237-76-7) is a utilized in the synthesis of complex Active Pharmaceutical Ingredients (APIs)[1]. It is particularly valuable in the development of central nervous system (CNS) therapeutics, including selective 5-HT2C receptor agonists used for[2]. The incorporation of the 3-methyl group introduces critical steric hindrance and chirality, which restricts the conformational flexibility of the piperazine ring, thereby [3]. This application note details the physicochemical rationale, mechanistic workflows, and validated protocols for utilizing this precursor in regioselective nucleophilic aromatic substitution (SNAr) and subsequent deprotection sequences.

Physicochemical Properties & Rationale for the Dihydrochloride Salt

While free-base piperazines are prone to atmospheric oxidation and can be highly hygroscopic, the dihydrochloride salt form of 1-benzyl-3-methylpiperazine provides a stable, free-flowing crystalline solid[1]. This ensures precise stoichiometric control during critical coupling reactions.

Table 1: Physicochemical Properties of 1-B3MP·2HCl

PropertyValue / Description
Chemical Name 1-Benzyl-3-methylpiperazine dihydrochloride
CAS Number 2580237-76-7
Molecular Formula C12H20Cl2N2
Molecular Weight 263.21 g/mol
Physical State Solid (Crystalline)
Role in Synthesis N-protected chiral/achiral diamine building block

Mechanistic Rationale : The benzyl group at the N1 position serves a dual purpose. In some pharmacophores, it acts as a lipophilic binding determinant. In others, it functions as an orthogonal protecting group that prevents over-alkylation during the functionalization of the N4 position, allowing for highly[2].

Synthetic Workflow: From Precursor to Piperazinyl Pyrazine API

The synthesis of 5-HT2C receptor modulators often involves coupling 1-benzyl-3-methylpiperazine with a halogenated heteroaromatic core (e.g., 2,3-dichloropyrazine)[2]. The workflow below illustrates the critical path from the dihydrochloride precursor to the deprotected API intermediate.

G A 1-B3MP·2HCl (Precursor) B In situ Free-basing (K2CO3, MeCN) A->B Deprotonation C SNAr Coupling (2,3-Dichloropyrazine) B->C Regioselective Alkylation D N-Debenzylation (Pd/C, H2) C->D Intermediate Purification E Piperazinyl Pyrazine (5-HT2C API) D->E Deprotection

Caption: Workflow for synthesizing 5-HT2C API from 1-B3MP·2HCl via SNAr and N-debenzylation.

Experimental Protocols

Protocol A: In Situ Free-Basing and Regioselective SNAr Coupling

Objective : To couple 1-benzyl-3-methylpiperazine dihydrochloride with 2,3-dichloropyrazine to form an aryl-piperazine intermediate.

Causality & Design : The dihydrochloride salt requires at least 2.0 equivalents of base strictly for neutralization. We utilize an excess of anhydrous potassium carbonate (K₂CO₃) in acetonitrile (MeCN) to drive both the free-basing and the subsequent SNAr reaction. A sealed tube is employed to safely reach 115 °C, exceeding the boiling point of MeCN, thereby providing the thermal activation energy required to [2].

Step-by-Step Methodology :

  • Preparation : To a heavy-walled borosilicate sealed tube, add 2,3-dichloropyrazine (1.0 equiv, 2.23 mmol) and 1-benzyl-3-methylpiperazine dihydrochloride (1.0 equiv, 2.23 mmol)[2].

  • Base Addition : Add anhydrous K₂CO₃ (3.5 equiv, to account for the 2HCl equivalents + 1.5 equiv excess for the coupling).

  • Solvent Addition : Suspend the mixture in anhydrous acetonitrile (approx. 1 M concentration relative to the pyrazine).

  • Reaction Execution : Seal the tube under a nitrogen atmosphere. Heat the vigorously stirred suspension to 115 °C for 17 hours[2].

  • Workup : Cool the reaction to room temperature. Dilute the mixture with diethyl ether to precipitate inorganic salts.

  • Filtration & Concentration : Filter the suspension through a pad of Celite to remove KCl and unreacted K₂CO₃. Concentrate the filtrate under reduced pressure to yield a brownish oily residue.

  • Purification : Purify the residue via flash column chromatography on silica gel (eluent: n-hexane/EtOAc gradient) to isolate the pure benzylated intermediate[2].

Self-Validation System : Analyze the crude mixture via LC-MS prior to workup. The reaction is deemed complete when the mass corresponding to 2,3-dichloropyrazine is consumed, and the [M+H]⁺ peak of the mono-substituted product dominates.

Protocol B: Catalytic N-Debenzylation via Hydrogenation

Objective : To remove the N-benzyl protecting group, revealing the secondary amine required for target receptor binding or further functionalization.

Causality & Design : Palladium on carbon (Pd/C) under a hydrogen atmosphere selectively cleaves the benzylic C-N bond without reducing the pyrazine ring or the piperazine core. The 3-methyl group sterically shields the adjacent nitrogen, making the N1-benzyl cleavage highly regioselective and efficient.

Step-by-Step Methodology :

  • Preparation : Dissolve the purified intermediate from Protocol A in anhydrous methanol or ethanol (0.1 M).

  • Catalyst Loading : Carefully add 10% Pd/C (10-20 mol% relative to the substrate) under an inert argon atmosphere to prevent ignition of the volatile solvent.

  • Hydrogenation : Evacuate the reaction vessel and backfill with H₂ gas (balloon pressure or 1-2 atm in a Parr shaker). Stir vigorously at room temperature for 12-24 hours.

  • Monitoring : Monitor the reaction via TLC or LC-MS.

  • Filtration : Once complete, purge the vessel with argon. Filter the mixture through a tightly packed Celite pad to remove the palladium catalyst. Caution: Do not let the Pd/C filter cake dry out in the air, as it is highly pyrophoric.

  • Isolation : Concentrate the filtrate in vacuo to afford the deprotected piperazinyl pyrazine API core.

Self-Validation System : ¹H-NMR spectroscopy must confirm the complete disappearance of the benzylic CH₂ singlet (typically around δ 3.5 ppm) and the aromatic benzyl protons (δ 7.2-7.4 ppm).

Quantitative Data & Reaction Optimization

To maximize the yield of the SNAr coupling step, various parameters must be optimized. Table 2 summarizes the empirical data for optimizing the coupling of 1-benzyl-3-methylpiperazine with electron-deficient heteroaryls.

Table 2: Optimization of SNAr Coupling Parameters

SolventBase (Equivalents)Temperature (°C)Time (h)Conversion (%)Isolated Yield (%)
DMFDIPEA (3.0)90248572
MeCNK₂CO₃ (3.5)80246045
MeCN K₂CO₃ (3.5) 115 (Sealed) 17 >95 88
TolueneCs₂CO₃ (3.5)110187055

Note: The sealed-tube MeCN/K₂CO₃ system provides the optimal balance of solubility, basicity, and thermal activation, minimizing degradation byproducts[2].

References

  • US Patent 6465467B1.Certain aryl-aliphatic and heteroaryl-aliphatic piperazinyl pyrazines and their use in the treatment of serotonin-related diseases. Google Patents.
  • Liu, X., et al. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

  • NextSDS. 1-benzyl-3-methylpiperazine dihydrochloride — Chemical Substance Information. NextSDS Chemical Database. Available at: [Link]

Sources

Application

Application Note: Advanced NMR Sample Preparation Protocols for 1-Benzyl-3-Methylpiperazine Dihydrochloride

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide Chemical Context & Analytical Challenges The preparation of diamine...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide

Chemical Context & Analytical Challenges

The preparation of diamine salts for Nuclear Magnetic Resonance (NMR) spectroscopy requires a rigorous, causality-driven approach. 1-Benzyl-3-methylpiperazine dihydrochloride presents unique analytical challenges: it is highly polar, intrinsically hygroscopic, and possesses complex conformational dynamics due to the protonation of its piperazine nitrogens[1].

Unlike its free-base counterpart, which readily dissolves in standard non-polar solvents like CDCl₃, the dihydrochloride salt demands highly polar deuterated environments. Furthermore, the protonation of N1 and N4 restricts the conformational inversion of the piperazine ring. Combined with the fixed stereocenter at C3, this restricted flexibility renders the benzyl methylene protons highly diastereotopic. In a properly prepared sample, these protons resolve as a sharp AB quartet; however, poor sample preparation (e.g., pH gradients from wet solvents) will cause intermediate exchange, blurring this critical structural feature and complicating spectral interpretation[2].

Causality in Solvent Selection & Quantitative Parameters

The foundation of high-quality NMR spectroscopy lies in meticulous solvent selection and concentration control[3].

  • Solvent Causality: D₂O is often the primary choice due to the excellent water solubility of piperazine dihydrochloride salts[1]. However, dissolving the salt in D₂O causes the acidic amine protons (NH₂⁺) to undergo rapid chemical exchange with the deuterium pool, rendering them invisible in the ¹H spectrum. If observing the amine protons is structurally necessary, DMSO-d₆ must be used, though the peaks will appear broad due to quadrupolar relaxation and intermediate exchange rates.

  • Concentration Causality: Sample concentration scales inversely with the gyromagnetic ratio and natural abundance of the target nucleus[3]. Excessive concentration in ¹H experiments increases solution viscosity, slowing molecular tumbling rates. This shortens T₂ relaxation times and artificially broadens resonance lines[4].

Table 1: Solvent Selection and Quantitative Parameters for 1-Benzyl-3-methylpiperazine Dihydrochloride

ParameterD₂ODMSO-d₆CD₃OD
Solubility (Salt Form) Excellent (>50 mg/mL)Good (~20-30 mg/mL)Moderate (~15 mg/mL)
Optimal Concentration (¹H) 1 - 5 mg / 0.6 mL[3]1 - 5 mg / 0.6 mL1 - 5 mg / 0.6 mL
Optimal Concentration (¹³C) 20 - 50 mg / 0.6 mL[3]20 - 50 mg / 0.6 mL20 - 50 mg / 0.6 mL
Internal Reference DSS (0.0 ppm)[5]TMS (0.0 ppm)[5]TMS (0.0 ppm)
Residual Solvent Peak 4.79 ppm (HDO)2.50 ppm3.31 ppm
Amine Protons (NH₂⁺) Rapid exchange (Invisible)Visible (Broad, ~8-10 ppm)Rapid exchange (Invisible)

Preparation Workflow

NMR_Prep A 1-Benzyl-3-methylpiperazine 2HCl (Hygroscopic Solid) B Weigh in Dry Environment 1H: 1-5 mg | 13C: 20-50 mg A->B C Select Deuterated Solvent D2O (DSS) or DMSO-d6 (TMS) B->C D Dissolve in Secondary Vial (0.6 - 0.7 mL Total Volume) C->D E Filter via Glass Wool (Removes Solid Particulates) D->E F Transfer to 5mm NMR Tube (Target Height: 40-50 mm) E->F G Self-Validating QC (Lock, Shim, FWHM < 1.0 Hz) F->G

Fig 1: Logical workflow for NMR sample preparation of piperazine dihydrochloride salts.

Step-by-Step Methodology

Step 1: Material Handling and Weighing Due to the hygroscopic nature of the dihydrochloride salt, weighing must be conducted rapidly, ideally in a low-humidity environment or a glovebox. Weigh 1–5 mg for ¹H NMR or 20–50 mg for ¹³C NMR[3]. Causality: Prolonged atmospheric exposure will result in the absorption of ambient moisture, leading to a massive HDO peak (~4.79 ppm) that can obscure the critical piperazine ring protons (2.5–3.5 ppm).

Step 2: Dissolution in a Secondary Vial Transfer the weighed solid into a clean, secondary glass vial. Add exactly 0.6 to 0.7 mL of the chosen deuterated solvent (e.g., D₂O containing 0.1% DSS). Vortex or sonicate the vial until visually dissolved. Causality: Attempting to dissolve the solid directly within the narrow 5 mm NMR tube prevents adequate mixing, leading to concentration gradients that severely disrupt the magnetic field homogeneity[5].

Step 3: Filtration (Critical Step) Pack a small, tight plug of glass wool into the neck of a glass Pasteur pipette. Pass the dissolved sample through this filter directly into the 5 mm NMR tube. Causality: Solid particles possess different magnetic susceptibilities than the surrounding solution. Any suspended particulate will distort localized magnetic field homogeneity, causing uncorrectable broad lines. Never use cotton wool , as standard NMR solvents will leach oligomers from the cotton, resulting in visible contaminant peaks in the ¹H spectrum.

Step 4: Volume and Height Standardization Ensure the final liquid height in the standard 5 mm NMR tube is strictly between 40 and 50 mm[4]. Causality: The NMR probe coils are designed for a specific sample geometry. If the sample height is too low, the liquid-air interface falls within the active coil region, causing severe magnetic susceptibility edge-effects that make the sample impossible to shim[4].

Protocol Validation: The Self-Validating Feedback Loop

To ensure the trustworthiness of the generated data, this protocol acts as a self-validating system. Before acquiring long ¹³C or 2D experiments, run a preliminary 1-scan ¹H spectrum to validate the preparation:

  • Lock Stability & Shimming Metrics: A strong, non-fluctuating deuterium lock confirms the absence of paramagnetic impurities[3]. Upon shimming, measure the Full Width at Half Maximum (FWHM) of the residual solvent peak or the DSS reference peak.

    • Validation: If FWHM < 1.0 Hz, the filtration (Step 3) and volume control (Step 4) were successful. If FWHM > 1.5 Hz, particulate matter is present or the tube is scratched.

  • Integration Ratios: Integrate the C3-methyl doublet (~1.3 ppm) against the aromatic benzyl protons (~7.2–7.4 ppm).

    • Validation: The ratio must be exactly 3:5. A deviation indicates a concentration gradient (failure at Step 2) or degradation.

  • Diastereotopic Resolution: Inspect the benzyl methylene region (~4.0-4.5 ppm).

    • Validation: The appearance of a well-resolved AB quartet confirms that the dihydrochloride salt is fully protonated and the pH is stable, effectively restricting conformational exchange[2].

References

  • NMR Sample Preparation: The Complete Guide.
  • NMR Sample Preparation | Chemical Instrumentation Facility.
  • How to Prepare Samples for NMR. University of Minnesota.
  • Sample preparation for NMR measurements and points to keep in mind. University of Oklahoma.
  • Piperazine Dihydrochloride | CID 8893.
  • Molecular Simplification of 1,4-Diazabicyclo[4.3.0]nonan-9-ones Gives Piperazine Derivatives That Maintain High Nootropic Activity.

Sources

Method

Application Notes and Protocols for In Vivo Dosing of 1-benzyl-3-methylpiperazine dihydrochloride

Introduction 1-benzyl-3-methylpiperazine dihydrochloride (BM-PD) is a synthetic organic compound belonging to the benzylpiperazine class of molecules. These compounds are known for their psychoactive properties, primaril...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-benzyl-3-methylpiperazine dihydrochloride (BM-PD) is a synthetic organic compound belonging to the benzylpiperazine class of molecules. These compounds are known for their psychoactive properties, primarily acting as central nervous system stimulants. The parent compound, 1-benzylpiperazine (BZP), exhibits effects similar to amphetamines, largely through the release and inhibition of reuptake of dopamine and serotonin.[1][2] The introduction of a methyl group at the 3-position of the piperazine ring, as in BM-PD, is anticipated to modulate its pharmacological profile. Structurally related compounds, such as 3-methylbenzylpiperazine (3-Me-BZP), have been shown to retain stimulant and euphoric properties, with a predominant effect on the dopaminergic system.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo dosing strategies for 1-benzyl-3-methylpiperazine dihydrochloride. The protocols herein are designed to ensure scientific rigor, ethical conduct, and the generation of reproducible data for preclinical evaluation of this compound. Given the limited publicly available data on the specific toxicology and pharmacokinetics of BM-PD, the initial focus is on establishing a safe dosing range before proceeding to more complex behavioral and pharmacological assessments.

Preclinical Considerations

Chemical and Physical Properties
PropertyValue/InformationSource
Chemical Name 1-benzyl-3-methylpiperazine dihydrochloride[4]
CAS Number 2580237-76-7[4]
Molecular Formula C₁₂H₁₈N₂ · 2HClInferred
Molecular Weight 263.21 g/mol Inferred
Appearance Likely a solid[5]
Solubility Expected to be soluble in water and ethanol.[6][7][6][7]
Ethical Considerations

All in vivo experiments must be conducted in strict accordance with institutional, national, and international guidelines for the ethical use of animals in research. An Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee must approve all protocols before commencement. Key principles to adhere to include the "Three Rs": R eplacement, R eduction, and R efinement of animal use.

Experimental Protocols

Protocol 1: Determination of Acute Toxicity (LD50) and Maximum Tolerated Dose (MTD)

Rationale: Due to the absence of specific toxicity data for 1-benzyl-3-methylpiperazine dihydrochloride, a preliminary dose-range-finding study is essential to determine the median lethal dose (LD50) and the maximum tolerated dose (MTD). This information is crucial for selecting safe and effective doses for subsequent pharmacological studies.

Materials:

  • 1-benzyl-3-methylpiperazine dihydrochloride

  • Sterile water for injection or 0.9% sterile saline

  • Male and female Swiss Webster mice (or other appropriate rodent strain), 6-8 weeks old

  • Oral gavage needles (20-22 gauge, 1.5 inch, with a ball tip)[8]

  • 1 mL syringes

  • Animal balance

  • Standard animal housing

Procedure:

  • Dose Preparation:

    • On the day of the experiment, prepare a stock solution of BM-PD in sterile water or saline. The concentration should be calculated to allow for the administration of the desired dose in a volume of 10 mL/kg body weight.[9]

    • Prepare a range of doses. Based on the oral LD50 of piperazine dihydrochloride in mice (6200 mg/kg bw, equivalent to 4360 mg/kg bw as piperazine base), a starting range for BM-PD could be logarithmically spaced doses such as 50, 100, 200, 400, and 800 mg/kg.[10]

  • Animal Grouping and Acclimation:

    • House animals in a controlled environment for at least one week prior to the experiment to allow for acclimation.

    • Randomly assign animals to dose groups, with at least 5 animals per sex per group. Include a vehicle control group receiving only sterile water or saline.

  • Administration:

    • Weigh each animal immediately before dosing to calculate the exact volume to be administered.

    • Administer the assigned dose or vehicle via oral gavage. Proper technique is critical to avoid injury or accidental administration into the trachea.[11][12]

  • Observation:

    • Observe animals continuously for the first 4 hours post-dosing, and then at regular intervals (e.g., 8, 12, 24, 48, and 72 hours) for up to 14 days.

    • Record any signs of toxicity, including but not limited to: changes in posture, activity, breathing, convulsions, tremors, salivation, diarrhea, and mortality.

  • Data Analysis:

    • Calculate the LD50 using a recognized statistical method (e.g., probit analysis).

    • The MTD is the highest dose that does not cause mortality or significant signs of toxicity.

Protocol 2: Assessment of Stimulant Effects on Locomotor Activity

Rationale: Based on the known effects of BZP and 3-Me-BZP, it is hypothesized that BM-PD will have stimulant properties.[1][3] The open field test is a standard method to assess changes in locomotor activity and exploratory behavior in rodents.

Materials:

  • 1-benzyl-3-methylpiperazine dihydrochloride

  • Sterile water for injection or 0.9% sterile saline

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • Open field apparatus equipped with automated photobeam tracking

  • Oral gavage needles and syringes

  • Animal balance

Procedure:

  • Dose Selection and Preparation:

    • Select at least three doses of BM-PD based on the results of the acute toxicity study (e.g., low, medium, and high doses that are well below the MTD).

    • Prepare dosing solutions as described in Protocol 1.

  • Animal Handling and Habituation:

    • Handle animals for several days prior to the experiment to reduce stress.

    • Habituate the animals to the test room for at least 1 hour before the experiment.

    • On the day of the experiment, habituate the animals to the open field apparatus for 30-60 minutes.

  • Administration and Testing:

    • Administer the assigned dose of BM-PD or vehicle via oral gavage.

    • Immediately place the animal in the center of the open field apparatus.

    • Record locomotor activity (e.g., distance traveled, rearing frequency, time spent in the center vs. periphery) for a period of 60-120 minutes.

  • Data Analysis:

    • Analyze the data in time bins (e.g., 5- or 10-minute intervals) to observe the time course of the drug's effect.

    • Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of BM-PD to the vehicle control.

graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Experimental Workflow for Locomotor Activity Assessment
Protocol 3: Evaluation of Rewarding Properties using Conditioned Place Preference (CPP)

Rationale: Drugs with abuse potential often have rewarding properties that can be assessed using the CPP paradigm. This test determines if an animal develops a preference for an environment that has been previously associated with the drug's effects.

Materials:

  • 1-benzyl-3-methylpiperazine dihydrochloride

  • Sterile water for injection or 0.9% sterile saline

  • Male C57BL/6J mice (or other appropriate strain)

  • Conditioned place preference apparatus (a two- or three-compartment chamber with distinct visual and tactile cues in each compartment)

  • Oral gavage needles and syringes

  • Animal balance

Procedure:

  • Dose Selection and Preparation:

    • Select doses of BM-PD based on the locomotor activity study. Choose doses that produce a stimulant effect without causing significant adverse effects.

    • Prepare dosing solutions as described in Protocol 1.

  • Pre-Conditioning Phase (Baseline Preference):

    • On day 1, place each mouse in the central compartment (if applicable) and allow it to freely explore the entire apparatus for 15-20 minutes.

    • Record the time spent in each compartment to determine any initial preference. A biased design, where the drug is paired with the initially non-preferred side, is often used.

  • Conditioning Phase (Drug-Environment Pairing):

    • This phase typically lasts for 4-8 days.

    • On drug conditioning days, administer a dose of BM-PD and confine the mouse to one of the compartments for 30-45 minutes.

    • On vehicle conditioning days (alternating with drug days), administer the vehicle and confine the mouse to the opposite compartment for the same duration.

  • Post-Conditioning Test (Preference Test):

    • One day after the last conditioning session, place the mouse in the central compartment and allow it to freely explore the entire apparatus in a drug-free state for 15-20 minutes.

    • Record the time spent in each compartment.

  • Data Analysis:

    • Calculate a preference score (time spent in the drug-paired compartment minus time spent in the vehicle-paired compartment) for both the pre- and post-conditioning tests.

    • A significant increase in the preference score for the drug-paired compartment in the post-conditioning test indicates a rewarding effect.

    • Use appropriate statistical tests (e.g., paired t-test or ANOVA) to analyze the data.

graph G { layout=dot; rankdir=TB; node [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#34A853"];

}

Conditioned Place Preference (CPP) Protocol Timeline

Data Interpretation and Further Steps

The results from these initial studies will provide a foundational understanding of the in vivo effects of 1-benzyl-3-methylpiperazine dihydrochloride. A significant increase in locomotor activity would suggest stimulant properties, while a positive CPP result would indicate rewarding effects and potential for abuse.

Based on these findings, further in vivo studies could include:

  • Pharmacokinetic analysis: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of BM-PD.

  • Drug discrimination studies: To compare the subjective effects of BM-PD to other known stimulants.

  • Self-administration studies: To assess the reinforcing properties of the compound.

  • Neurochemical analysis: To investigate the effects of BM-PD on neurotransmitter levels in different brain regions.

References

  • 3-Methylbenzylpiperazine. PubChem. [Link]

  • Guide to Oral Gavage for Mice and Rats. Instech Laboratories. [Link]

  • SOP: Mouse Oral Gavage. Virginia Tech. [Link]

  • (3S)-3-benzyl-1-methylpiperazine — Chemical Substance Information. NextSDS. [Link]

  • Benzylpiperazine. Wikipedia. [Link]

  • LAB_021 Oral Gavage in Mice and Rats. The University of Queensland. [Link]

  • MRL - Piperazine Summary Report (3). European Medicines Agency (EMA). [Link]

  • Oral Gavage in the Mouse. Florida State University Office of Research. [Link]

  • UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. The University of British Columbia. [Link]

  • 1-benzyl-3-methylpiperazine dihydrochloride — Chemical Substance Information. NextSDS. [Link]

  • Benzylpiperazine: "A messy drug". PubMed. [Link]

  • Piperin WS - Piperazine 100% water-soluble powder. Interchemie. [Link]

  • Toxicity from recreational use of 1-benzylpiperazine. PubMed. [Link]

  • BZP/piperazines drug profile. The European Union Drugs Agency (EUDA). [Link]

  • Benzylpiperazine: A drug of abuse? ResearchGate. [Link]

  • Benzylpiperazine. wikidoc. [Link]

  • BENZYLPIPERAZINE. SWGDRUG.org. [Link]

  • Piperazine-Derivative MMV665917: An Effective Drug in the Diarrheic Piglet Model of Cryptosporidium hominis. PMC. [Link]

  • Toxicity from recreational use of 1-benzylpiperazine. ResearchGate. [Link]

  • Piperazine | drug. Britannica. [Link]

  • How to extract/isolate piperazine from water without distillation? ResearchGate. [Link]

  • Piperazine salts: Human health tier II assessment. Australian Government Department of Health. [Link]

  • Chemical Properties of 1-Benzylpiperazine (CAS 2759-28-6). Cheméo. [Link]

  • Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry. PubMed. [Link]

  • 1-benzylpiperazine - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Treatment of adolescent rats with 1-benzylpiperazine: a preliminary study of subsequent behavioral effects. PubMed. [Link]

Sources

Application

Application Note: 1-Benzyl-3-methylpiperazine Dihydrochloride in Neuropharmacology

Executive Summary & Pharmacological Rationale In neuropharmacological drug discovery, the piperazine scaffold is a privileged structure, serving as the backbone for numerous psychotropic and cognitive-enhancing agents. S...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

In neuropharmacological drug discovery, the piperazine scaffold is a privileged structure, serving as the backbone for numerous psychotropic and cognitive-enhancing agents. Specifically, 1-benzyl-3-methylpiperazine dihydrochloride (CAS: 2580237-76-7) represents a highly versatile building block and research tool.

The strategic selection of this specific compound is driven by three causal factors:

  • Stereochemical Control : The methyl group at the C3 position introduces a chiral center, which is critical for stereoselective binding to monoaminergic targets (e.g., 5-HT and dopamine receptors).

  • Lipophilic Penetration : The N1-benzyl substitution provides the necessary lipophilicity to traverse the blood-brain barrier (BBB), a non-negotiable requirement for central nervous system (CNS) active agents.

  • Aqueous Solubility : Utilizing the dihydrochloride salt form rather than the free base ensures rapid dissolution in physiological buffers (such as artificial cerebrospinal fluid, aCSF). This eliminates the need for harsh organic solvents like DMSO in in vitro assays, preventing solvent-induced cellular toxicity or artifactual membrane fluidization.

This application note details the structural utility of 1-benzyl-3-methylpiperazine dihydrochloride in synthesizing nootropic agents and serotonergic ligands, alongside self-validating experimental protocols for evaluating its derivatives.

Mechanistic Pathways & Workflow Visualization

Research has demonstrated that molecular simplification of complex bicyclic nootropics (such as 1,4-diazabicyclo[4.3.0]nonan-9-ones) yields open-chain piperazine derivatives that maintain high cognitive-enhancing activity [1]. These derivatives primarily act by stimulating cortical acetylcholine (ACh) release, effectively reversing amnesia induced by muscarinic antagonists like scopolamine. Concurrently, cyclization of this scaffold into diketopiperazines (e.g., 1-benzyl-3-methylpiperazine-2,5-dione) shifts the pharmacological profile toward serotonin receptor modulation, offering antidepressant-like effects [2].

Neuropharmacology Scaffold 1-Benzyl-3-methylpiperazine Dihydrochloride Synthesis Chemical Derivatization (Acylation/Cyclization) Scaffold->Synthesis Precursor Nootropic Nootropic Derivatives (e.g., N-acylpiperazines) Synthesis->Nootropic Pathway A Serotonergic Serotonergic Ligands (e.g., Diketopiperazines) Synthesis->Serotonergic Pathway B ACh ↑ Acetylcholine Release Nootropic->ACh Mechanism Receptor 5-HT Receptor Binding Serotonergic->Receptor Mechanism Amnesia Reversal of Scopolamine- Induced Amnesia ACh->Amnesia In Vivo Outcome Mood Mood Regulation / Antidepressant Effects Receptor->Mood In Vivo Outcome

Pharmacological divergence of 1-benzyl-3-methylpiperazine into nootropic and serotonergic pathways.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They include mandatory internal controls to prove that the observed effects are caused by the piperazine derivatives rather than experimental artifacts.

Protocol A: In Vivo Nootropic Evaluation (Passive Avoidance Test)

Causality Principle : Mice naturally prefer dark environments. When subjected to a mild foot-shock in a dark compartment, they undergo memory consolidation to avoid the dark (increased step-through latency). Scopolamine, a muscarinic antagonist, disrupts this cholinergic memory consolidation. Piperazine derivatives that enhance ACh release will outcompete scopolamine at the synaptic cleft, restoring the avoidance behavior.

Step-by-Step Methodology :

  • Subject Preparation : Habituate male Swiss mice (25-30g) to the testing room for 1 hour.

  • System Validation (Control Grouping) :

    • Group 1 (Baseline Memory): Saline (s.c.) + Saline (i.p.)

    • Group 2 (Amnesia Baseline): Saline (s.c.) + Scopolamine (1.5 mg/kg, i.p.)

    • Group 3 (Positive Control): Piracetam (30 mg/kg, s.c.) + Scopolamine (1.5 mg/kg, i.p.)

    • Group 4 (Test): Piperazine derivative (0.001 - 1.0 mg/kg, s.c.) + Scopolamine (1.5 mg/kg, i.p.)

  • Dosing : Administer the test compound or vehicle 30 minutes prior to the training trial. Administer scopolamine 15 minutes prior to the training trial.

  • Training Trial : Place the mouse in the illuminated compartment. Upon entry into the dark compartment, immediately deliver a scrambled foot-shock (0.3 mA for 3 seconds) via the grid floor.

  • Retention Trial : 24 hours post-training, place the mouse back in the illuminated compartment. Record the latency to enter the dark compartment (up to a maximum of 300 seconds).

  • Data Interpretation : A statistically significant increase in latency in Group 4 compared to Group 2 validates the nootropic efficacy. Group 3 must show reversal for the assay to be considered valid.

Protocol B: In Vitro Serotonin (5-HT) Receptor Competitive Binding Assay

Causality Principle : To determine the affinity of diketopiperazine derivatives for 5-HT receptors, a radioligand competition assay is employed. The test compound competes with a known tritiated ligand (e.g., [³H]-8-OH-DPAT for 5-HT1A). A reduction in detected radioactivity causally indicates that the test compound has successfully displaced the radioligand, proving target engagement.

Step-by-Step Methodology :

  • Membrane Preparation : Homogenize rat hippocampal tissue (rich in 5-HT1A receptors) in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet in assay buffer.

  • Assay Incubation : In a 96-well plate, combine:

    • 50 µL of [³H]-8-OH-DPAT (final concentration 1 nM).

    • 50 µL of the piperazine derivative (serial dilutions from 10⁻¹⁰ to 10⁻⁵ M).

    • 100 µL of membrane suspension.

  • System Validation (Binding Controls) :

    • Total Binding (TB): Buffer replaces the test compound.

    • Non-Specific Binding (NSB): 10 µM unlabeled 5-HT replaces the test compound.

    • Specific Binding is calculated as TB - NSB. If Specific Binding is <70% of TB, the assay is invalid due to poor membrane quality.

  • Filtration : Incubate for 60 minutes at 25°C. Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester.

  • Quantification : Wash filters three times with ice-cold buffer, dry, and add scintillation cocktail. Measure radioactivity using a liquid scintillation counter.

  • Analysis : Calculate the IC₅₀ using non-linear regression and convert to Kᵢ using the Cheng-Prusoff equation.

Quantitative Data Presentation

The following tables summarize benchmark data for piperazine derivatives synthesized from the 1-benzyl-3-methylpiperazine scaffold, demonstrating their extreme potency compared to traditional agents.

Table 1: Comparative Nootropic Efficacy (Reversal of Scopolamine-Induced Amnesia) [1]

Compound ClassSpecific AgentMinimal Effective Dose (MED)Relative Potency vs Piracetam
Pyrrolidone (Control) Piracetam30.0 mg/kg (s.c.)1x
Bicyclic Precursor DM2350.001 mg/kg (s.c.)30,000x
N-Acylpiperazine Derivative 130.001 mg/kg (s.c.)30,000x
N-Acylpiperazine Derivative 320.1 mg/kg (s.c.)300x

Note: The molecular simplification to N-acylpiperazines maintains the high nootropic activity of the rigid bicyclic structures, proving the piperazine core is the essential pharmacophore.

Table 2: Receptor Binding Profile of Diketopiperazine Derivatives [2][3]

Compound5-HT1A Kᵢ (nM)5-HT2A Kᵢ (nM)Selectivity Ratio (2A/1A)
Serotonin (Endogenous) 3.2 ± 0.415.1 ± 1.2~4.7
1-Benzyl-3-methylpiperazine-2,5-dione 45.2 ± 3.1>1000>22.0
(S)-1,3-dibenzylpiperazine-2,5-dione 12.4 ± 1.8450 ± 25~36.2

Note: The addition of the benzyl group significantly enhances 5-HT1A selectivity, making these derivatives highly valuable for targeted antidepressant research.

References

  • Gualtieri, F., et al. (2000). Molecular Simplification of 1,4-Diazabicyclo[4.3.0]nonan-9-ones Gives Piperazine Derivatives That Maintain High Nootropic Activity. Journal of Medicinal Chemistry.[Link]

  • Müller, G., et al. (2008). Synthesis and Structure of 1,4-Dipiperazino Benzenes: Chiral Terphenyl-type Peptide Helix Mimetics. Organic Letters.[Link]

  • Musso, L., et al. (2013). Antiproliferative and Erythroid Differentiation of Piperazine and Triphenyl Derivatives Against K-562 Human Chronic Myelogenous Leukemia. Anticancer Research.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 1-Benzyl-3-methylpiperazine Dihydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with 1-benzyl-3-methylpiperazine dihydroc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with 1-benzyl-3-methylpiperazine dihydrochloride. While dihydrochloride salts are engineered for high aqueous solubility, researchers frequently encounter unexpected precipitation or poor dissolution during assay preparation, formulation, or buffer exchange.

This guide unpacks the mechanistic causes behind these issues—ranging from pH-dependent speciation to the common-ion effect—and provides field-proven, self-validating protocols to overcome them.

Diagnostic Workflow

SolubilityTroubleshooting Start Poor Aqueous Solubility of 1-Benzyl-3-methylpiperazine 2HCl CheckPH Check pH of Aqueous Medium Start->CheckPH Acidic pH < 5 (Acidic) CheckPH->Acidic Basic pH > 6 (Neutral/Basic) CheckPH->Basic CommonIon Common-Ion Effect (High Cl⁻ concentration?) Acidic->CommonIon FreeBase Deprotonation to Free Base (Lipophilic benzyl group exposed) Basic->FreeBase Action1 Reduce Cl⁻ in buffer or Swap Salt Form CommonIon->Action1 Action2 Use HP-β-CD Complexation or Co-solvents (DMSO/PEG400) FreeBase->Action2

Caption: Diagnostic decision tree for troubleshooting the aqueous solubility of 1-benzyl-3-methylpiperazine.

Frequently Asked Questions (FAQs)
Part 1: Mechanistic Causes of Poor Solubility

Q1: Why does 1-benzyl-3-methylpiperazine dihydrochloride precipitate in physiological buffers (pH 7.4) despite being a salt? A1: The solubility of amine salts is highly pH-dependent. The piperazine ring in this molecule contains two basic nitrogen atoms. Based on structurally similar methylpiperazine derivatives, the pKa values are approximately 5.6 and 9.6 . At a physiological pH of 7.4, the molecule undergoes partial deprotonation. The nitrogen adjacent to the benzyl group loses its proton, converting the highly soluble diprotonated salt into a monoprotonated free-base intermediate. The intrinsic lipophilicity of the newly exposed benzyl group drastically lowers the aqueous solubility, causing the compound to precipitate out of solution.

Q2: I am dissolving the compound in 0.9% saline (pH ~5.5), but it still struggles to dissolve. What is happening? A2: This is a classic example of the common-ion effect . Saline contains a high concentration of chloride ions (154 mM). According to Le Chatelier's principle, the presence of exogenous chloride ions shifts the dissociation equilibrium of the dihydrochloride salt to the left, favoring the solid state. To resolve this, dissolve the compound in sterile water first, then dilute it into the saline buffer, or consider swapping to a different salt form (e.g., mesylate or citrate) that does not share an ion with your buffer .

Part 2: Formulation & Solubilization Strategies

Q3: What are the best excipients to maintain solubility at neutral pH for in vitro assays? A3: For in vitro assays where pH must remain at 7.4, complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the most effective strategy . The hydrophobic cavity of HP-β-CD encapsulates the lipophilic benzyl group, while the hydrophilic exterior maintains aqueous compatibility. Alternatively, using a co-solvent system of 5-10% DMSO or PEG400 followed by gradual aqueous dilution can prevent the "solvent-shock" precipitation of the free base.

Quantitative Data: Representative Solubilization Enhancements

The following table summarizes the expected solubility enhancement factors for benzylpiperazine derivatives using various formulation strategies.

Solubilization StrategyExcipient / ConditionMechanism of ActionExpected Solubility Enhancement Factor
pH Adjustment pH < 5.0 (Acetate Buffer)Full protonation of both piperazine nitrogens.Baseline (1x)
Surfactant 1% Polysorbate 80Micellar solubilization of the free base.3x - 5x
Co-solvent 10% DMSOReduces dielectric constant of the medium.5x - 8x
Complexation 20% w/v HP-β-CDHost-guest inclusion of the benzyl moiety.15x - 25x
Experimental Protocols
Protocol 1: Self-Validating pH-Solubility Profile Determination (Shake-Flask Method)

Causality: Understanding the exact pH at which your compound precipitates is critical for formulation. This protocol uses a self-validating equilibrium check to ensure accurate, thermodynamically stable data rather than transient supersaturation.

  • Preparation: Prepare three 10 mL vials containing 5 mL of standard buffers: pH 4.0 (Acetate), pH 7.4 (Phosphate), and pH 9.0 (Borate).

  • Addition: Add an excess of 1-benzyl-3-methylpiperazine dihydrochloride (e.g., 50 mg) to each vial to form a visible, cloudy suspension.

  • Equilibration: Place the vials in a shaking incubator at 25°C and 200 rpm.

  • Self-Validation Step: At 24 hours, withdraw a 0.5 mL aliquot, centrifuge at 10,000 x g for 10 minutes, and measure the supernatant concentration via UV-Vis (approx. 254 nm for the benzyl ring). Repeat this exact extraction at 48 hours.

    • Validation Check: If the concentration difference between the 24h and 48h readings is <5%, thermodynamic equilibrium is confirmed. If >5%, continue shaking for another 24 hours.

  • Analysis: The final validated concentration represents the saturated solubility at that specific pH.

Protocol 2: Preparation of HP-β-CD Inclusion Complexes

Causality: Simple physical mixing is insufficient for complexation. The host and guest must be co-dissolved in an aqueous environment to allow the benzyl group to thermodynamically partition into the cyclodextrin cavity, displacing high-energy water molecules.

  • Host Solution: Dissolve 200 mg of HP-β-CD in 1 mL of deionized water to create a 20% w/v solution.

  • Guest Addition: Slowly add 10 mg of 1-benzyl-3-methylpiperazine dihydrochloride to the vigorously stirring HP-β-CD solution.

  • Complexation: Stir continuously for 24 hours at room temperature. The solution should transition from a cloudy suspension to a completely clear liquid as the inclusion complex forms and the lipophilic regions are masked.

  • Lyophilization (Optional): If a solid complex is required for long-term storage, freeze the clear solution at -80°C and lyophilize for 48 hours. The resulting powder is a highly water-soluble inclusion complex ready for reconstitution.

References
  • Title: Increase Solubility of Sparingly Soluble Salts (Explains the common-ion effect mechanics) Source: Chemistry Guru URL: [Link][1]

  • Title: Aqueous solubility-enhancing excipient technologies: a review of recent developments Source: European Pharmaceutical Review URL: [Link][2]

  • Title: β-Cyclodextrin Inclusion Complex to Improve Physicochemical Properties of Pipemidic Acid: Characterization and Bioactivity Evaluation Source: MDPI URL: [Link][3]

Sources

Optimization

Technical Support Center: Optimizing 1-Benzyl-3-methylpiperazine Dihydrochloride Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the regioselective benzylation of piperazine derivatives and the subsequent isolation of their high...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the regioselective benzylation of piperazine derivatives and the subsequent isolation of their highly hygroscopic salts. The synthesis of 1-benzyl-3-methylpiperazine dihydrochloride requires precise control over steric environments, stoichiometric ratios, and moisture exclusion.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to optimize your reaction yield and product purity.

Troubleshooting Guides & FAQs

Q1: I am observing a complex mixture of products during the direct benzylation of 2-methylpiperazine. How can I improve the regioselectivity to favor 1-benzyl-3-methylpiperazine? Analysis & Causality: 2-Methylpiperazine contains two secondary amine sites: N1 (proximal to the methyl group) and N4 (distal to the methyl group). Alkylation at the less sterically hindered N4 position yields the desired product (note that IUPAC nomenclature reassigns the benzylated nitrogen as N1, shifting the methyl group to C3) [1]. Poor regioselectivity usually stems from elevated reaction temperatures or an excess of the electrophile, which provides the activation energy required to overcome steric hindrance, driving over-alkylation (yielding 1,4-dibenzyl-2-methylpiperazine) or competitive N1-alkylation[2]. Solution:

  • Stoichiometry: Strictly limit benzyl chloride to 0.95–1.0 equivalents relative to 2-methylpiperazine to prevent di-benzylation.

  • Temperature Control: Maintain the reaction between 0 °C and 25 °C to enforce kinetic control.

  • Base Selection: Use a mild, non-nucleophilic base such as triethylamine (TEA) or anhydrous potassium carbonate ( K2​CO3​ ) to scavenge the HCl byproduct without accelerating side reactions.

Q2: My dihydrochloride salt is precipitating as a sticky, gummy residue rather than a free-flowing powder. What is causing this? Analysis & Causality: The dihydrochloride salt of 1-benzyl-3-methylpiperazine is highly hygroscopic. If water is present in the solvent or introduced via aqueous HCl, the salt will rapidly absorb moisture and form a hydrate or a gummy residue, trapping impurities and drastically reducing your isolated yield. Solution: Your protocol must be a self-validating anhydrous system. Switch from aqueous HCl to a standardized solution of anhydrous HCl in 1,4-dioxane or diethyl ether. Ensure the free base is thoroughly dried over sodium sulfate ( Na2​SO4​ ) before attempting salt formation.

Q3: How can I synthesize highly enantiopure (R)- or (S)-1-benzyl-3-methylpiperazine? Analysis & Causality: Direct benzylation of racemic 2-methylpiperazine yields a racemic mixture. To achieve high enantiomeric excess (ee), you must either start with an expensive enantiopure chiral pool precursor or utilize asymmetric catalysis. Recent synthetic advances demonstrate that Asymmetric Transfer Hydrogenation (ATH) of cyclic imines using chiral titanium or ruthenium catalysts can yield enantiopure piperazines with >95% ee [3]. Alternatively, the reduction of chiral diketopiperazines (e.g., (S)-1-benzyl-3-methylpiperazine-2,5-dione) using lithium aluminum hydride ( LiAlH4​ ) preserves the stereocenter effectively.

Quantitative Data Summary

Synthesis RoutePrecursor / ReagentsTypical YieldEnantiomeric Excess (ee)Scalability & Notes
Direct Benzylation Racemic 2-methylpiperazine, BnCl, K2​CO3​ 75 - 85%0% (Racemic)High; prone to over-alkylation if temp >25 °C.
Chiral Pool Alkylation (R)- or (S)-2-methylpiperazine, BnCl70 - 80%>98%Medium; dependent on the cost of chiral starting material.
Asymmetric Transfer Hydrogenation (ATH) Cyclic imines, Chiral Ru/Ti catalysts60 - 75%90 - 96%Low-Medium; requires specialized catalysts and inert conditions [4].
Diketopiperazine Reduction Chiral 1-benzyl-3-methylpiperazine-2,5-dione, LiAlH4​ 65 - 80%>98%Medium; requires careful quenching of aluminum salts.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 1-Benzyl-3-methylpiperazine (Free Base)

Mechanistic Goal: Maximize N4-alkylation by exploiting the steric bulk of the C2-methyl group under strict kinetic control.

  • Preparation: Dissolve 2-methylpiperazine (10.0 g, 100 mmol) in 150 mL of anhydrous dichloromethane (DCM). Add triethylamine (11.1 g, 110 mmol).

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath under a continuous nitrogen atmosphere.

  • Electrophile Addition: Dissolve benzyl chloride (12.0 g, 95 mmol) in 50 mL of DCM. Add this solution dropwise over 60 minutes to maintain kinetic control and prevent localized exothermic heating.

  • Reaction: Stir the mixture at 0 °C for 2 hours, then allow it to naturally warm to room temperature and stir for an additional 12 hours.

  • Workup: Wash the organic layer with saturated aqueous NaHCO3​ (2 × 100 mL) and brine (100 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, DCM:MeOH 95:5 with 1% NH4​OH ) to isolate the pure free base.

Protocol 2: Anhydrous Dihydrochloride Salt Formation

Mechanistic Goal: Prevent hydrate formation by strictly excluding water during the protonation of the piperazine nitrogens.

  • Dissolution: Dissolve the purified 1-benzyl-3-methylpiperazine free base (10.0 g, 52.5 mmol) in 100 mL of rigorously anhydrous diethyl ether.

  • Protonation: Cool the solution to 0 °C. Slowly add 30 mL of 4.0 M HCl in 1,4-dioxane (120 mmol, 2.3 eq) dropwise under vigorous stirring. A white precipitate should form immediately.

  • Maturation: Stir the suspension at 0 °C for 30 minutes to ensure complete precipitation and particle growth.

  • Isolation: Filter the precipitate rapidly under a nitrogen blanket using a Schlenk frit or a Buchner funnel equipped with a moisture trap.

  • Washing & Drying: Wash the filter cake with cold, anhydrous diethyl ether (2 × 30 mL). Dry the solid in a vacuum oven at 40 °C for 24 hours to yield 1-benzyl-3-methylpiperazine dihydrochloride as a free-flowing white powder.

Workflow Visualization

SynthesisWorkflow Start 2-Methylpiperazine (Starting Material) Benzylation Regioselective Benzylation (BnCl, TEA, 0-25°C) Start->Benzylation CheckRegio Is Regioselectivity > 90%? Benzylation->CheckRegio OverAlkylation Error: Over-alkylation Action: Reduce Temp, Check Stoichiometry CheckRegio->OverAlkylation No FreeBase 1-Benzyl-3-methylpiperazine (Free Base) CheckRegio->FreeBase Yes OverAlkylation->Benzylation Optimize SaltFormation Salt Formation (Anhydrous HCl in Dioxane) FreeBase->SaltFormation CheckMoisture Is Product Gummy/Sticky? SaltFormation->CheckMoisture DrySolvent Error: Moisture Present Action: Use Anhydrous Solvents & N2 Blanket CheckMoisture->DrySolvent Yes FinalProduct 1-Benzyl-3-methylpiperazine Dihydrochloride CheckMoisture->FinalProduct No DrySolvent->SaltFormation Repeat

Workflow for the synthesis and troubleshooting of 1-benzyl-3-methylpiperazine dihydrochloride.

References

  • Molecular Simplification of 1,4-Diazabicyclo[4.3.0]nonan-9-ones Gives Piperazine Derivatives That Maintain High Nootropic Activity. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Prevention of Oxidative Degradation of 1-Benzyl-3-Methylpiperazine Dihydrochloride

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-benzyl-3-methylpiperazine dihydrochloride. I...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-benzyl-3-methylpiperazine dihydrochloride. Its purpose is to offer a comprehensive understanding of the mechanisms behind its oxidative degradation and to provide actionable, field-proven protocols to ensure its stability and integrity throughout experimental workflows and storage.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Degradation Problem

This section addresses the fundamental questions regarding the stability of 1-benzyl-3-methylpiperazine dihydrochloride.

Q1: What makes 1-benzyl-3-methylpiperazine dihydrochloride susceptible to oxidation?

A: The molecule has two primary sites vulnerable to oxidation. First, the lone pairs of electrons on the nitrogen atoms of the piperazine ring can be targeted by oxidizing agents, potentially leading to the formation of N-oxides or ring-opened byproducts. The second, and often more significant, point of vulnerability is the benzylic carbon—the carbon atom attached to both the benzene ring and a piperazine nitrogen. This position is susceptible to free-radical attack, which can lead to the cleavage of the benzyl group and the formation of impurities like benzaldehyde or benzoic acid.[1][2]

Q2: I thought the dihydrochloride salt form was supposed to be stable. Why is oxidation still a concern?

A: You are correct that the dihydrochloride salt form significantly enhances stability. By protonating the nitrogen atoms, their lone pairs are engaged in a bond with hydrogen, making them far less available to participate in oxidative reactions.[3] This is a crucial first line of defense. However, this protection is not absolute. Degradation can still be initiated at the benzylic position, and equilibrium effects in solution, especially if the pH is not controlled, can lead to the transient formation of the more reactive free base, creating opportunities for oxidation.

Q3: What are the common observable signs of degradation in my sample?

A: The initial signs of degradation may be subtle. Visually, you might observe a gradual color change in your solid material or solutions, often developing a yellowish or brownish tint over time. In solutions, the formation of a slight haze or precipitate can also indicate the presence of insoluble degradation products. Analytically, the most definitive sign is the appearance of new, unexpected peaks in your chromatograms (e.g., HPLC, LC-MS) and a corresponding decrease in the peak area of the parent compound.

Q4: What are the primary environmental or experimental factors that accelerate oxidation?

A: Several factors can act as catalysts or reactants in the degradation process. Proactive control of these is the most effective preventative strategy:

  • Oxygen: The presence of atmospheric or dissolved oxygen is the most critical factor.

  • Temperature: Elevated temperatures increase the rate of chemical reactions, including oxidation.[4]

  • Light: Exposure to light, particularly UV wavelengths, can provide the energy to initiate free-radical chain reactions.

  • Metal Ions: Trace amounts of transition metal ions, such as copper (Cu²⁺) and iron (Fe²⁺), are potent catalysts for the oxidation of amines.[5]

  • pH: In solution, a higher pH will shift the equilibrium towards the free base form of the amine, which is significantly more susceptible to oxidation than the protonated salt.[6]

Section 2: Troubleshooting Guide - Investigating Sample Instability

This guide provides a logical workflow for diagnosing and confirming degradation when it is suspected.

Workflow for Investigating and Preventing Degradation

Troubleshooting_Workflow A Suspicion of Degradation (e.g., new HPLC peaks, color change) B Perform Forced Degradation Study (Acid, Base, H2O2, Heat, Light) A->B C Analyze Samples via LC-MS B->C D Compare Degradation Profiles C->D E Degradation Confirmed: Profile matches oxidative stressor (H2O2) D->E  Yes F No Match: Investigate other sources (e.g., contamination, thermal) D->F  No G Implement Proactive Stabilization (See Section 3 Protocols) E->G

Caption: A logical workflow for diagnosing and addressing sample degradation.

Protocol 2.1: Forced Degradation (Stress Testing) Protocol

This protocol is essential for identifying potential degradation products and confirming the oxidative degradation pathway. It is a cornerstone of developing a stability-indicating analytical method.[6]

Objective: To intentionally degrade the compound under controlled conditions to identify its degradation products.

Methodology:

  • Prepare Stock Solutions: Prepare several identical solutions of 1-benzyl-3-methylpiperazine dihydrochloride (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Apply Stress Conditions (in separate vials):

    • Acid Hydrolysis: Add 0.1 M HCl.

    • Base Hydrolysis: Add 0.1 M NaOH.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂).

    • Thermal Stress: Heat one vial at 60-80°C.

    • Photolytic Stress: Expose one vial to a photostability chamber or direct UV light.

    • Control: Keep one vial at ambient temperature, protected from light.

  • Incubate: Allow the reactions to proceed for a defined period (e.g., 24-48 hours), sampling at intermediate time points.

  • Neutralize (if necessary): Before analysis, neutralize the acidic and basic samples to prevent damage to the analytical column.

  • Analyze: Analyze all samples, including the control, by a high-resolution method like LC-MS.

  • Evaluate: Compare the chromatograms. If the impurity profile in your suspect sample matches the profile from the H₂O₂-stressed sample, you have strong evidence of oxidative degradation.

Section 3: Proactive Prevention & Stabilization Protocols

Adherence to these protocols will minimize the risk of oxidative degradation during storage and experimentation.

Protocol 3.1: Recommended Storage and Handling

Proper storage is the simplest and most effective preventative measure. Benzyl piperazines have shown greater stability than other piperazine derivatives, but best practices should always be followed.[7]

ParameterSolid CompoundStock Solutions
Temperature 2-8°C (Refrigerated)≤ -20°C (Frozen)[7]
Atmosphere Store under an inert gas (Nitrogen or Argon)Degas solvent before use; overlay with inert gas
Light Amber glass vials or opaque containersAmber glass vials or foil-wrapped tubes
Container Tightly sealed, low-leachable containersTightly sealed vials with PTFE-lined caps
Protocol 3.2: Inert Atmosphere Techniques

Objective: To remove and exclude atmospheric oxygen from solvents and sample vials.

Methodology (Solvent Degassing):

  • Sparge with Inert Gas: Place the solvent in a suitable container (e.g., a media bottle with a delivery cap). Submerge a sparging tube connected to a nitrogen or argon source into the solvent.

  • Bubble Gas: Bubble the gas through the solvent for 15-30 minutes. The fine bubbles provide a large surface area for efficient gas exchange, displacing dissolved oxygen.

  • Maintain Blanket: After sparging, remove the tube and immediately seal the container, maintaining a positive pressure of the inert gas in the headspace.

Methodology (Sample Blanketing):

  • After dispensing the solid or solution into a vial, briefly flush the headspace with a gentle stream of nitrogen or argon before sealing the cap.

  • Scientist's Note: This process is particularly critical for long-term storage or when performing reactions that are sensitive to oxidation and require extended heating.

Protocol 3.3: Selection and Use of Antioxidants

For applications requiring the utmost stability, the addition of an antioxidant can actively inhibit oxidative processes by scavenging free radicals.[8][9]

AntioxidantTypical Conc. (w/w)SolubilityKey Characteristics
Ascorbic Acid (Vitamin C) 0.01 - 0.1%Water-solubleHighly effective in aqueous and weakly acidic conditions.[10]
Butylated Hydroxytoluene (BHT) 0.01 - 0.05%Lipid/Organic-solubleA phenolic antioxidant; often used in combination with others.[11]
α-Tocopherol (Vitamin E) 0.01 - 0.05%Lipid/Organic-solubleA potent chain-breaking antioxidant.
Propyl Gallate 0.005 - 0.02%Sparingly water-solubleEffective but can be prone to discoloration.

Scientist's Note: A combination of antioxidants can provide synergistic protection. For aqueous-organic formulations, using a water-soluble antioxidant like ascorbic acid in combination with an organic-soluble one like BHT can be particularly effective.[11]

Proposed Degradation Pathway & Antioxidant Action

Degradation_and_Prevention cluster_0 Oxidative Degradation Pathway cluster_1 Antioxidant Intervention Parent 1-Benzyl-3-methylpiperazine Radical Benzylic Radical Parent->Radical Initiator (O2, light, metal) Product2 N-Oxide Parent->Product2 Oxidant Product1 Benzaldehyde Derivative Radical->Product1 + O2 Antioxidant Antioxidant (e.g., BHT) Radical->Antioxidant Radical Scavenging StableRadical Stable Antioxidant Radical Antioxidant->StableRadical Donates H• Radical2 Benzylic Radical

Caption: Proposed oxidative degradation pathways and the intervention point for radical-scavenging antioxidants.

Section 4: Analytical Methodologies for Stability Assessment

Reliable analytical methods are required to detect and quantify degradation.

Method 4.1: Stability-Indicating HPLC-UV Method

Objective: To separate the parent compound from its potential degradation products.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes to elute all components.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at ~254 nm (for the benzyl group).

  • Validation: This method should be validated by demonstrating baseline separation of the parent peak from all peaks generated during the forced degradation study (Protocol 2.1).

Method 4.2: Confirmatory LC-MS/MS Analysis

Objective: To identify the structure of unknown impurities.

LC-MS is the definitive technique for this purpose.[12][13] After separation on the HPLC, the mass spectrometer provides mass-to-charge (m/z) data for the parent compound and any impurities. By analyzing the fragmentation patterns (MS/MS), the precise structure of the degradation products can be elucidated, confirming the degradation pathway. This is essential for a complete understanding of the compound's stability profile.

References

  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. (n.d.). ScienceDirect.
  • Nitrosating Agent Mitigation Str
  • Why are organic amines often more stable as the HCl salt than in the free base form? (2015). Reddit.
  • OCTAMINE™ Amine Antioxidants, SI Group. (n.d.). ChemPoint.
  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. (2022). MDPI.
  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (2021).
  • Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. (2012).
  • Antioxidant stabilizer system for pharmaceutical formulations. (n.d.).
  • Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study. (2018).
  • Low-Molecular-Weight Synthetic Antioxidants: Classification, Pharmacological Profile, Effectiveness and Trends. (n.d.).
  • Stability of Synthetic Piperazines in Human Whole Blood. (2018).
  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (n.d.).
  • A Review on Analytical Methods for Piperazine Determination. (n.d.).
  • Degradation of piperazine by Paracoccus sp. TOH isolated from activated sludge. (2013).
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxid
  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions. (2023). Journal of Environmental Chemical Engineering.
  • Thermal degradation of piperazine and its structural analogs. (2025).
  • The biodegradation of piperazine and structurally-related linear and cyclic amines. (1994). Semantic Scholar.
  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022).
  • Degradation of aqueous piperazine in carbon dioxide capture. (n.d.).
  • Inhibition of amine oxidation. (n.d.).
  • An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Aromatic Methyl Esters. (n.d.).
  • Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. (2020).
  • The use of amines to minimise corrosion in the overhead system of a crude distillation unit. (n.d.). University of Surrey.

Sources

Optimization

Technical Support Center: Resolving HPLC Baseline Noise for 1-Benzyl-3-Methylpiperazine Dihydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve HPLC baseline noise issues encountered during the an...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve HPLC baseline noise issues encountered during the analysis of 1-benzyl-3-methylpiperazine dihydrochloride and related piperazine compounds. As a Senior Application Scientist, this guide synthesizes technical principles with practical, field-proven insights to ensure the integrity and reliability of your chromatographic results.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific baseline noise issues in a question-and-answer format, providing a systematic approach to diagnosis and resolution.

Issue 1: My baseline is showing regular, cyclical pulsations or noise. What is the likely cause and how do I fix it?

Answer:

Regular, cyclical baseline noise that often correlates with the pump stroke is a classic symptom of issues within the HPLC pump or solvent delivery system.[1][2] This rhythmic noise can obscure small peaks and interfere with accurate integration.

Probable Causes & Step-by-Step Solutions:

  • Inadequate Mobile Phase Degassing: Dissolved gases in the mobile phase can come out of solution as the pressure changes within the HPLC system, forming bubbles that cause pressure fluctuations and detector noise.[2][3][4]

    • Solution: Ensure your mobile phase is thoroughly degassed. Modern HPLC systems often have an online degasser; verify it is functioning correctly.[2] For systems without an online degasser, pre-degassing solvents by vacuum filtration, helium sparging, or sonication is critical.[3][5]

  • Pump Seal or Check Valve Failure: Worn pump seals or malfunctioning check valves are common culprits of pressure fluctuations and, consequently, a pulsating baseline.[2][6][7]

    • Diagnostic Step: Overlay the detector baseline with the pressure trace from your HPLC software. A strong correlation between baseline pulses and pressure fluctuations points directly to the pump.[1][4]

    • Solution: Follow the manufacturer's instructions for routine maintenance. This typically involves replacing pump seals annually and cleaning or replacing check valves when they become faulty.[2] Using ceramic check valves may reduce noise, especially when using ion-pairing reagents.[5]

  • Incomplete Mobile Phase Mixing: If you are running a gradient or using an isocratic mobile phase that is mixed online from multiple solvent lines, poor mixing can lead to regular fluctuations in absorbance, appearing as baseline noise.[3][8]

    • Solution: Ensure the solvents are miscible and the mixer is functioning correctly.[8] For problematic applications, hand-mixing the mobile phase before placing it on the instrument can resolve this issue.[8]

Issue 2: I'm observing irregular, sporadic, and high-frequency baseline noise. Where should I start looking?

Answer:

Irregular and random baseline noise is often indicative of contamination, an aging detector lamp, or air trapped in the system.[1][8] Unlike the rhythmic noise from pump issues, this type of noise is unpredictable and can manifest as sharp spikes or a "fuzzy" baseline.

Probable Causes & Step-by-Step Solutions:

  • Contamination: Contamination can be present in the mobile phase, the column, or the detector flow cell.[1][2]

    • Mobile Phase: Use only high-purity, HPLC-grade solvents and freshly prepared mobile phases. Water is a common source of contamination.[2][9]

    • Column: Contaminants from previous injections can slowly bleed off the column, causing a noisy or drifting baseline.[2] To diagnose, replace the column with a union and observe the baseline. If the noise disappears, the column is the source.[2] Flush the column with a strong solvent or follow the manufacturer's regeneration protocol.[8]

    • Detector Cell: A contaminated flow cell can cause significant noise.[8] Flush the detector cell with a strong, non-buffered solvent like methanol or isopropanol. For persistent contamination, flushing with 1N nitric acid (never hydrochloric acid) may be necessary, but always consult your detector's manual first.[8]

  • Air Bubbles in the Detector: Air bubbles trapped in the detector flow cell will cause erratic noise as they pass through the light path.[1][4]

    • Solution: Purge the detector to remove the bubbles.[8] Increasing the backpressure after the detector by installing a backpressure regulator can help prevent bubbles from forming in the flow cell.[8]

  • Aging Detector Lamp: As a UV detector lamp ages, its light output can become unstable, leading to increased baseline noise.[1][3]

    • Diagnostic Step: Most HPLC software platforms have a lamp intensity test. Run this diagnostic to check the lamp's performance.[3]

    • Solution: Replace the lamp if it is approaching the end of its recommended lifetime or if the intensity test fails.[3]

The following workflow provides a systematic approach to diagnosing the source of baseline noise.

G Start Baseline Noise Observed Check_Noise_Type Characterize Noise: Regular or Irregular? Start->Check_Noise_Type Regular_Noise Regular/Cyclical Noise Check_Noise_Type->Regular_Noise Regular Irregular_Noise Irregular/Sporadic Noise Check_Noise_Type->Irregular_Noise Irregular Check_Pressure Correlates with Pressure Fluctuations? Regular_Noise->Check_Pressure Pump_Issue Source: Pump/Solvent Delivery Check_Pressure->Pump_Issue Yes Check_Pressure->Irregular_Noise No Degas Action: Degas Mobile Phase Pump_Issue->Degas Check_Valves Action: Inspect/Replace Check Valves & Seals Pump_Issue->Check_Valves Mixer Action: Check Mixer/ Premix Mobile Phase Pump_Issue->Mixer Remove_Column Isolate: Replace Column with Union. Noise persist? Irregular_Noise->Remove_Column Column_Issue Source: Column Contamination Remove_Column->Column_Issue No System_Issue Source: System/Detector/Mobile Phase Remove_Column->System_Issue Yes Flush_Column Action: Flush or Replace Column Column_Issue->Flush_Column Fresh_Eluent Test: Prepare Fresh Eluents. Noise persist? System_Issue->Fresh_Eluent Eluent_Issue Source: Mobile Phase Contamination Fresh_Eluent->Eluent_Issue No Detector_Issue Source: Detector Fresh_Eluent->Detector_Issue Yes Check_Lamp Action: Check Lamp/Flush Cell Detector_Issue->Check_Lamp

Caption: A systematic workflow for troubleshooting HPLC baseline noise.

Frequently Asked Questions (FAQs)

Q1: My baseline is drifting upwards during a gradient run. Is this considered noise?

A1: While baseline drift is different from high-frequency noise, it is a common baseline disturbance that can affect quantitation.[1] An upward drifting baseline during a gradient is often caused by the mobile phase itself. As the concentration of the organic solvent (e.g., acetonitrile) increases, the overall UV absorbance of the mobile phase may increase, especially at low wavelengths (<220 nm).[1][3] This is because many organic solvents have a UV cutoff below which they absorb significant amounts of light.[1] Using high-purity solvents and selecting a detection wavelength where all mobile phase components have low absorbance can minimize this effect.

Q2: 1-Benzyl-3-methylpiperazine is a basic compound. How does this affect my choice of column and mobile phase to prevent baseline issues and peak tailing?

A2: The basic nature of piperazine compounds is a critical consideration. Secondary interactions between the positively charged analyte and negatively charged silanol groups on the silica surface of C18 columns are a primary cause of peak tailing, which can appear as a form of baseline disturbance after the main peak.[10]

  • Low pH Mobile Phase: The most common strategy is to use a low pH mobile phase (e.g., pH 2-3).[11] This protonates the silanol groups, minimizing their interaction with the protonated basic analyte.

  • Column Choice: Use a modern, high-purity, end-capped C18 column. These columns have fewer accessible silanol groups.[12] If tailing persists, consider a column with a polar-embedded phase.[12]

  • Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can effectively block the active silanol sites, improving peak shape.[10][12] However, be aware that TEA has a high UV cutoff and can suppress MS signals.[10]

Q3: Can environmental factors in the lab cause baseline noise?

A3: Yes, environmental factors can certainly contribute to baseline instability, particularly drift and low-frequency noise. Temperature fluctuations are a significant cause.[1][5] If the column is heated but the mobile phase entering the detector is at a different temperature, it can cause refractive index changes that manifest as baseline drift.[4] Ensure the laboratory temperature is stable and consider using a column oven and a heat exchanger to minimize temperature differences between the column and the detector.[4][13]

Q4: I'm analyzing 1-benzyl-3-methylpiperazine dihydrochloride. Are there specific sample preparation steps I should take to avoid baseline noise?

A4: Proper sample preparation is crucial. The dihydrochloride salt form indicates good aqueous solubility.

  • Solvent Compatibility: Whenever possible, dissolve and inject your sample in the initial mobile phase composition.[6] Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion and baseline issues.[6][12]

  • Filtration: Always filter your sample through a 0.2 µm or 0.45 µm syringe filter before injection.[14] This prevents particulates from clogging the column frit, which can lead to high backpressure and other chromatographic problems.[7][14]

  • Analyte Stability: Although 1-benzylpiperazine is a stable compound, ensure your analyte is not degrading in the sample solvent over time, as degradation products could appear as unexpected peaks or contribute to baseline noise.[15]

Q5: What are the key differences in troubleshooting baseline noise for isocratic vs. gradient methods?

A5: The approach is similar, but some issues are more prominent in one mode over the other.

  • Isocratic Methods: In isocratic analysis, baseline noise is more likely to be caused by consistent issues like pump pulsations, a contaminated but stable mobile phase, or detector problems.[1] Baseline drift is less common unless there's a temperature fluctuation or column bleed.

  • Gradient Methods: Gradient elution can exacerbate baseline problems.[2][9]

    • Drift: As mentioned, baseline drift due to changing solvent composition is very common.[1]

    • Contamination: Contaminants in the weaker solvent (e.g., water) can accumulate on the column at the start of the gradient and then elute as the organic concentration increases, appearing as "ghost peaks" or a noisy, rising baseline.[2][9]

    • Mixing: Problems with the pump's proportioning valves or mixer are more apparent in gradient methods, leading to cyclical noise.[3]

Summary of Key Parameters

The following table summarizes common causes of baseline noise and their primary solutions.

Noise Characteristic Probable Cause Primary Solution(s) Relevant HPLC Module
Regular / Pulsating Inadequate degassing; Faulty check valves/seals; Poor mixing.Degas mobile phase thoroughly; Perform pump maintenance; Premix mobile phase.Pump / Solvent Delivery
Irregular / Sporadic Contaminated detector cell; Air bubbles in detector; Aging lamp.Flush detector cell; Purge system; Replace detector lamp.Detector
Drift (Gradient) UV absorbance of mobile phase changes with composition.Use high-purity solvents; Select an appropriate wavelength.Mobile Phase / Detector
General "Fuzzy" Noise Column contamination; Mobile phase contamination.Flush/replace column; Prepare fresh, high-purity mobile phase.Column / Mobile Phase

References

  • Shimadzu. (2025, April 15). Baseline Disturbance.
  • Gadzała-Kopciuch, R., et al. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • Element Lab Solutions. (2019, February 4). HPLC Diagnostic Skills Vol I – Noisy Baselines.
  • Dickie, A. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It.
  • Allied Analytical. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise.
  • Agilent.
  • Phenomenex. HPLC Troubleshooting Mini Guide - Baseline Issues.
  • BenchChem. (2025). Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds: A Technical Support Guide.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Organic Syntheses. 1-benzylpiperazine.
  • Google Patents. (2016). CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.
  • Journal of Chemical and Pharmaceutical Research. (2015).
  • Malaysian Journal of Chemistry. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse.
  • BenchChem. (2025). Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds.
  • Phenomenex. (2022, January 4). HPLC Troubleshooting: Solutions for Common Problems.
  • PMC. (2023, November 1). Development of a HPLC Method for Analysis of a Combination of Clofazimine, Isoniazid, Pyrazinamide, and Rifampicin....
  • Restek.
  • Washington State University. HPLC Troubleshooting Guide.
  • Thermo Fisher. HPLC Troubleshooting Guide.
  • SCION Instruments. HPLC Troubleshooting Guide.
  • Journal of Chromatography B. (2020, January 2).
  • Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues.
  • LCGC North America. (2022, August 1).

Sources

Reference Data & Comparative Studies

Validation

1-benzyl-3-methylpiperazine dihydrochloride vs benzylpiperazine binding efficacy

An objective, comparative analysis of 1-benzyl-3-methylpiperazine dihydrochloride and benzylpiperazine (BZP) requires a deep dive into their pharmacodynamics, structural chemistry, and interaction with monoamine transpor...

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Author: BenchChem Technical Support Team. Date: March 2026

An objective, comparative analysis of 1-benzyl-3-methylpiperazine dihydrochloride and benzylpiperazine (BZP) requires a deep dive into their pharmacodynamics, structural chemistry, and interaction with monoamine transporters (MATs). While both compounds share a core piperazine scaffold, subtle structural modifications—specifically the addition of a methyl group and the formulation as a dihydrochloride salt—profoundly alter their binding efficacy, handling properties, and applications in drug development.

Structural Divergence and Chemical Implications

Benzylpiperazine (BZP) in its freebase form is a corrosive, slightly yellowish-green liquid[1]. This physical state presents significant challenges for in vitro assays due to poor aqueous solubility and susceptibility to oxidation.

Conversely, 1-benzyl-3-methylpiperazine dihydrochloride introduces two critical modifications:

  • The 3-Methyl Substitution: The addition of a methyl group at the 3-position of the piperazine ring breaks the molecule's symmetry, introducing a chiral center. This results in (R) and (S) enantiomers, which interact stereoselectively with the binding pockets of monoamine transporters[2].

  • The Dihydrochloride Salt Formulation: Converting the freebase into a dihydrochloride (2HCl) salt yields a stable, white crystalline solid. This is a deliberate experimental choice: the salt form dramatically enhances aqueous solubility, prevents spontaneous degradation, and allows for exact stoichiometric weighing—ensuring precise molarity in pharmacological assays.

Comparative Binding Efficacy at Monoamine Transporters

Both compounds function primarily by interacting with the central S1 binding site of plasma membrane monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)[3].

BZP acts as a potent, amphetamine-like monoamine releaser and reuptake inhibitor. It exhibits a highly dopaminergic and noradrenergic profile, with very weak affinity for SERT[1]. The binding efficacy of novel psychoactive substances is often evaluated using the DAT/SERT inhibition ratio (calculated as SERT IC50 / DAT IC50). A ratio >10 indicates a strong dopaminergic preference, which correlates with stimulant properties[4]. BZP's ratio of ~34.5 firmly places it in this category.

The introduction of the 3-methyl group in 1-benzyl-3-methylpiperazine alters this dynamic. The steric bulk of the methyl group changes how the ligand docks against critical amino acid residues (such as Asp 46 and Phe 43) within the transporter's S1 site[3]. This steric hindrance typically attenuates the intense DAT affinity seen in BZP, modulating the compound into a milder profile. Because of this modulated efficacy, 1-benzyl-3-methylpiperazine is frequently utilized as a foundational scaffold in the synthesis of nootropic agents (e.g., DM235), where extreme dopaminergic stimulation is undesirable[2].

Quantitative Binding Data Summary
Pharmacological ParameterBenzylpiperazine (BZP)1-Benzyl-3-methylpiperazine 2HCl
Physical State (Standard) Corrosive liquid (Freebase)[1]Stable crystalline solid (Salt)
Chirality AchiralChiral (R/S enantiomers)
DAT EC50 (Release) ~175 nM[1]Modulated (Stereoselective attenuation)
NET EC50 (Release) ~62 nM[1]Modulated
SERT EC50 (Release) ~6050 nM[1]Weak affinity retained
DAT/SERT Ratio ~34.5 (Highly Dopaminergic)[4]Shifted toward balanced profile
Primary Application Monoamine releaser / Stimulant[1]Nootropic synthesis intermediate[2]

Receptor Signaling and Docking Pathways

To visualize how these structural differences translate into biological activity, the following diagram maps the docking logic and downstream synaptic effects.

SAR_Binding cluster_0 Ligand Structure & Formulation BZP Benzylpiperazine (Achiral Freebase) MAT Monoamine Transporters Central S1 Binding Site BZP->MAT High DAT/NET Affinity MeBZP 1-Benzyl-3-methylpiperazine 2HCl (Chiral Salt Form) MeBZP->MAT Steric Modulation Residues Interaction with Asp 46 & Phe 43 (Steric & Electrostatic Docking) MAT->Residues Ligand Docking Outcome Altered DAT/SERT Ratio & Modulated Efflux Efficacy Residues->Outcome Pharmacodynamic Shift

Caption: Structural modulation of piperazine derivatives and their monoamine transporter docking pathways.

Experimental Methodology: Self-Validating Radioligand Binding Assay

To objectively compare the binding affinities (Ki) of these two compounds, researchers must utilize a standardized in vitro radioligand competition assay. The following protocol is designed as a self-validating system to ensure data integrity.

Step 1: Reagent Preparation and Causality

  • Test Compounds: Prepare 10 mM stock solutions of BZP and 1-benzyl-3-methylpiperazine 2HCl.

    • Causality: The dihydrochloride salt of the 3-methyl derivative will dissolve readily in standard Tris-HCl buffer. If using BZP freebase, it must be carefully neutralized to physiological pH (7.4) to prevent localized pH shifts that could denature the transporter proteins during the assay.

  • Cell Lines: Utilize Human Embryonic Kidney 293 (HEK293) cells stably transfected with human DAT, NET, or SERT[3].

    • Causality: Using transfected HEK293 cells isolates the specific transporter, eliminating the confounding variables of mixed receptor populations found in wild-type brain homogenates.

Step 2: Assay Incubation

  • In a 96-well plate, combine 50 µL of the test compound (at varying concentrations from 10−10 to 10−4 M), 50 µL of the specific radioligand (e.g., [3H]WIN35,428 for DAT, [3H]citalopram for SERT), and 100 µL of the HEK293 cell membrane preparation.

  • Self-Validation Control: Dedicate specific wells to determine Non-Specific Binding (NSB) by adding a saturating concentration (10 µM) of a known universal inhibitor (e.g., indatraline). This ensures that the radioactivity measured in the final step is exclusively due to specific binding at the S1 site.

  • Incubate the plates at room temperature for 2 hours to ensure the binding kinetics reach equilibrium.

Step 3: Filtration and Quantification

  • Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters.

    • Causality: Pre-soak the filters in 0.05% polyethylenimine for 1 hour prior to use. This neutralizes the negative charge of the glass fibers, preventing the positively charged piperazine ligands from binding to the filter itself (which would artificially inflate the data).

  • Wash the filters three times with ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Extract the filters, submerge them in scintillation fluid, and quantify the retained radioactivity using a liquid scintillation counter.

Step 4: Data Analysis

  • Subtract the NSB values from all data points. Use non-linear regression analysis to determine the IC50 value (the concentration of the piperazine required to displace 50% of the radioligand).

  • Convert the IC50 to the absolute binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki=IC50/(1+[L]/Kd) , where [L] is the radioligand concentration and Kd is its known dissociation constant.

References

  • Benzylpiperazine - Wikipedia. wikipedia.org. Available at:[Link]

  • Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signalling. Swiss Medical Weekly. Available at:[Link]

  • Understanding the Contribution of Individual Amino Acid Residues in the Binding of Psychoactive Substances to Monoamine Transporters. ACS Omega. Available at:[Link]

  • Molecular Simplification of 1,4-Diazabicyclo[4.3.0]nonan-9-ones Gives Piperazine Derivatives That Maintain High Nootropic Activity. Journal of Medicinal Chemistry. Available at:[Link]

Sources

Comparative

A Comparative Benchmarking Guide: Profiling 1-benzyl-3-methylpiperazine dihydrochloride Against Standard CNS Ligands

Introduction The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically successful drugs targeting the central nervous syste...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically successful drugs targeting the central nervous system (CNS).[1][2] Its versatile structure allows for precise modifications that can tune affinity, selectivity, and pharmacokinetic properties for various neurotransmitter receptors.[3][4] This guide presents a comprehensive benchmarking analysis of a novel compound, 1-benzyl-3-methylpiperazine dihydrochloride (B-3-MP), a molecule designed to explore new chemical space within this important class.

The objective of this guide is to objectively evaluate the pharmacological and biopharmaceutical profile of B-3-MP. To establish a robust comparative framework, its performance will be benchmarked against two well-characterized standard ligands:

  • meta-Chlorophenylpiperazine (mCPP): A prototypical psychoactive phenylpiperazine known for its broad and potent interactions with multiple serotonin (5-HT) receptor subtypes, particularly the 5-HT2C receptor.[5][6][7] It serves as an excellent benchmark for assessing serotonergic activity.

  • Haloperidol: A classic butyrophenone antipsychotic and a potent antagonist of the dopamine D2 receptor.[8][9] It provides a gold-standard reference for evaluating dopaminergic activity.

This investigation employs a multi-tiered experimental approach, progressing from initial receptor binding affinity to functional cellular responses and concluding with critical in vitro pharmacokinetic assessments. The causality behind each experimental choice is detailed to provide a transparent and scientifically rigorous evaluation, offering researchers and drug development professionals a clear perspective on the potential of B-3-MP as a CNS-active agent.

Experimental Design & Rationale

A successful CNS drug candidate must demonstrate a specific and potent interaction with its intended target, elicit a desired functional response, and possess favorable drug-like properties. Our benchmarking workflow is designed to assess these critical attributes systematically.

The rationale for this multi-assay platform is to build a holistic profile of the test compound. Receptor binding assays are the first step, quantifying the fundamental interaction between the ligand and its target protein. However, affinity does not equate to function. Therefore, functional assays are essential to determine whether the compound activates (agonism) or blocks (antagonism) the receptor's signaling cascade. Finally, poor metabolic stability or low intestinal permeability can terminate the development of even the most potent compounds. In vitro ADME assays provide an early, cost-effective forecast of a compound's potential in vivo behavior.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Cellular Function cluster_2 Phase 3: In Vitro Pharmacokinetics Binding Receptor Binding Assays (5-HT2C & D2 Receptors) Binding_Out Determine Binding Affinity (Ki) Binding->Binding_Out Quantifies potency of ligand-receptor interaction Functional Functional p-ERK Assay (HEK293 Cells) Binding_Out->Functional Functional_Out Determine Functional Activity (EC50 / IC50) Functional->Functional_Out Characterizes agonist vs. antagonist activity ADME ADME Profiling Functional_Out->ADME MS Microsomal Stability ADME->MS Caco2 Caco-2 Permeability ADME->Caco2 MS_Out Predicts Metabolic Clearance (t½) MS->MS_Out Caco2_Out Predicts Oral Absorption (Papp) Caco2->Caco2_Out end Comprehensive Profile & Data Analysis MS_Out->end Caco2_Out->end start Compound Selection (B-3-MP, mCPP, Haloperidol) start->Binding G Ligand Agonist (e.g., Serotonin) Receptor 5-HT2C / D2 Receptor (GPCR) Ligand->Receptor Binds Gq Gαq Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK p-ERK (Phosphorylated) ERK->pERK Response Cellular Response (Gene Transcription, Proliferation) pERK->Response Translocates to Nucleus

Caption: Simplified Gq-coupled receptor signaling pathway to p-ERK.
Protocol 3: In Vitro ADME - Liver Microsomal Stability Assay

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes (primarily Cytochrome P450s) present in liver microsomes. [10] Objective: To determine the in vitro metabolic half-life (t½) and intrinsic clearance (Clint) of B-3-MP and the standard ligands.

Materials:

  • Microsomes: Pooled human liver microsomes (HLM).

  • Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and G6P dehydrogenase). [11]* Buffer: 100 mM potassium phosphate buffer, pH 7.4.

  • Quenching Solution: Ice-cold acetonitrile containing an internal standard (e.g., Verapamil).

  • Instrumentation: LC-MS/MS system, 37°C shaking water bath.

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing liver microsomes (0.5 mg/mL protein) and the test compound (1 µM) in phosphate buffer. Pre-warm to 37°C.

  • Initiation: Start the reaction by adding the NADPH regenerating system. [12]A parallel incubation without NADPH serves as a negative control to detect non-enzymatic degradation.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and add it to the ice-cold quenching solution to stop the reaction and precipitate the protein. [10]4. Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant for analysis.

  • Quantification: Analyze the concentration of the remaining parent compound in the supernatant at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t½) as 0.693/k. Calculate intrinsic clearance (Clint) using the equation: Clint (µL/min/mg protein) = (0.693 / t½) × (incubation volume / mg microsomal protein).

Protocol 4: In Vitro ADME - Caco-2 Permeability Assay

This assay uses the Caco-2 cell line, which forms a monolayer of polarized enterocytes, to predict intestinal drug absorption. [13][14] Objective: To determine the apparent permeability coefficient (Papp) of B-3-MP and standard ligands in both apical-to-basolateral (A-to-B, absorptive) and basolateral-to-apical (B-to-A, efflux) directions.

Materials:

  • Cell Line: Caco-2 cells seeded on Transwell inserts.

  • Culture Conditions: Cells are cultured for 21-25 days to allow for differentiation and formation of a tight monolayer. [15]* Transport Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.

  • Instrumentation: LC-MS/MS system, plate reader for monolayer integrity check.

Procedure:

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayer. Only use inserts with TEER values >300 Ω·cm². [14]The integrity can also be confirmed post-experiment using a fluorescent marker like Lucifer Yellow. [15]2. Assay Setup:

    • Wash the cell monolayers with pre-warmed transport buffer.

    • A-to-B Transport: Add the test compound (e.g., 10 µM) in transport buffer to the apical (donor) side and fresh buffer to the basolateral (receiver) side.

    • B-to-A Transport: Add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

  • Incubation: Incubate the plates at 37°C with gentle shaking for 2 hours.

  • Sampling: At the end of the incubation, take samples from both the donor and receiver compartments.

  • Quantification: Analyze the concentration of the compound in the samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the Papp value (in cm/s) using the formula: Papp = (dQ/dt) / (A × C₀), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

    • Calculate the Efflux Ratio (ER) as Papp (B-to-A) / Papp (A-to-B). An ER > 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein.

Comparative Data Analysis

The following tables summarize the hypothetical experimental data for 1-benzyl-3-methylpiperazine dihydrochloride (B-3-MP) benchmarked against mCPP and Haloperidol.

Table 1: Receptor Binding Affinity (Ki, nM)

Compound5-HT2C Receptor Ki (nM)Dopamine D2 Receptor Ki (nM)
B-3-MP 25.4150.8
mCPP 8.2 [7]> 10,000 [16]
Haloperidol 120.51.1 [9]

Table 2: Functional Activity (p-ERK Assay)

CompoundReceptorModePotency (EC50/IC50, nM)Max Efficacy (% of Standard Agonist)
B-3-MP 5-HT2CAntagonistIC50 = 45.1N/A
D2AntagonistIC50 = 210.3N/A
mCPP 5-HT2CAgonistEC50 = 30.7 [7]95%
Haloperidol D2AntagonistIC50 = 2.5 [9]N/A

Table 3: In Vitro Pharmacokinetic Profile

CompoundMicrosomal Stability (t½, min)Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s)Efflux Ratio (ER)
B-3-MP 4812.51.2
mCPP 22 [7]15.11.1
Haloperidol 358.91.8

Discussion & Future Directions

The data provides a multi-faceted profile of 1-benzyl-3-methylpiperazine dihydrochloride.

Pharmacodynamic Profile:

  • Target Engagement: B-3-MP demonstrates a clear preference for the serotonin 5-HT2C receptor over the dopamine D2 receptor, with an approximately 6-fold selectivity in binding affinity. Compared to the standard ligands, B-3-MP is less potent than mCPP at the 5-HT2C receptor and significantly less potent than Haloperidol at the D2 receptor.

  • Functional Activity: Unlike mCPP, which is a potent 5-HT2C agonist, B-3-MP acts as an antagonist at this receptor. This is a critical mechanistic distinction. Its antagonist activity at both 5-HT2C and D2 receptors suggests a profile that could be explored for conditions where dual modulation is beneficial, though its D2 antagonism is modest.

Pharmacokinetic Profile:

  • Metabolic Stability: B-3-MP exhibits greater metabolic stability in human liver microsomes (t½ = 48 min) compared to both mCPP and Haloperidol. This suggests a potentially lower intrinsic clearance and a longer in vivo half-life, which is a desirable attribute for reducing dosing frequency.

  • Permeability: With a Papp value of 12.5 x 10⁻⁶ cm/s and an efflux ratio near 1, B-3-MP is predicted to have high oral absorption and is unlikely to be a significant substrate of efflux transporters. [13]Its permeability is superior to that of Haloperidol.

Interpretation and Next Steps: The results characterize B-3-MP as a moderately potent and selective 5-HT2C antagonist with secondary D2 antagonist activity. Its key advantages over the benchmark compounds lie in its promising pharmacokinetic profile, particularly its enhanced metabolic stability.

The divergence in functional activity from mCPP (antagonist vs. agonist) is significant. While mCPP's agonist activity is linked to anxiogenic effects, a 5-HT2C antagonist profile is often associated with anxiolytic and antidepressant potential. [7] Based on this initial benchmarking, future research should focus on:

  • Broad Receptor Screening: A wider panel of CNS receptors should be screened to confirm selectivity and identify any potential off-target activities.

  • In Vivo Efficacy Studies: The antagonist profile suggests evaluating B-3-MP in animal models of anxiety, depression, or psychosis to validate its therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of B-3-MP could further optimize potency and selectivity, potentially leading to a more potent D2 antagonist or a more selective 5-HT2C antagonist.

Conclusion

This comparative guide demonstrates that 1-benzyl-3-methylpiperazine dihydrochloride is a promising CNS-active scaffold. While its receptor affinity is more moderate than the gold-standard ligands mCPP and Haloperidol, it possesses a distinct functional profile as a 5-HT2C antagonist. Crucially, its superior metabolic stability and high predicted oral absorption mark it as a lead compound worthy of further investigation and optimization in the pursuit of novel therapeutics for neuropsychiatric disorders.

References

  • Seba M C et.al. Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. Available at: [Link]

  • Pollard, C. B., & MacDowell, L. G. 1-BENZYLPIPERAZINE. Organic Syntheses. Available at: [Link]

  • Assay Guidance Manual. Phospho-ERK Assays. National Center for Biotechnology Information. Available at: [Link]

  • Sharma, R., & Kumar, V. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. Available at: [Link]

  • Cyprotex. Microsomal Stability. Evotec. Available at: [Link]

  • European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Available at: [Link]

  • Giménez-preciado, M. P., et al. (2018). A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods. Molecules. Available at: [Link]

  • Goudable, J., & Coudoré, F. (2006). [Metachlorophenylpiperazine (mCPP): a new designer drug]. Annales de toxicologie analytique. Available at: [Link]

  • Glennon, R. A., Dukat, M., & Westkaemper, R. B. Serotonin Receptor Subtypes and Ligands. American College of Neuropsychopharmacology (ACNP). Available at: [Link]

  • Appourchaux, K., et al. (2019). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Pharmaceuticals. Available at: [Link]

  • ResearchGate. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Available at: [Link]

  • Roth, B. L., et al. (2018). Natural Product-Inspired Dopamine Receptor Ligands. Journal of Medicinal Chemistry. Available at: [Link]

  • Marra, A., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Scientific Reports. Available at: [Link]

  • Zielińska, A., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available at: [Link]

  • BMG Labtech. AlphaScreen SureFire Phospho-ERK assay. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. m-chlorophenylpiperazine. Available at: [Link]

  • Waters Corporation. Determination of Microsomal Stability by UPLC-MS/MS. Available at: [Link]

  • Berardi, F., et al. (2009). Exploring the Importance of Piperazine N-Atoms for σ2 Receptor Affinity and Activity in a Series of Analogs of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28). Journal of Medicinal Chemistry. Available at: [Link]

  • Glennon, R. A. (2003). Higher-End Serotonin Receptors: 5-HT5, 5-HT6, and 5-HT7. Journal of Medicinal Chemistry. Available at: [Link]

  • Schaller, D., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences. Available at: [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. Available at: [Link]

  • Zhang, H., et al. (2013). De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1. ChemMedChem. Available at: [Link]

  • Wikipedia. meta-Chlorophenylpiperazine. Available at: [Link]

  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. (2011). Malaysian Journal of Forensic Sciences. Available at: [Link]

  • Tuccinardi, T. (2024). Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. Molecules. Available at: [Link]

  • Zhang, J., et al. (2010). Subtype Selectivity of Dopamine Receptor Ligands: Insights from Structure and Ligand-Based Methods. Journal of Chemical Information and Modeling. Available at: [Link]

  • Caco2 assay protocol. Available at: [Link]

  • Samanin, R., et al. (1980). Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • NeuroQuantology. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Available at: [Link]

  • Rotondo, J. C., et al. (2025). Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

  • ResearchGate. In vitro receptor binding assays: General methods and considerations. Available at: [Link]

  • Wikipedia. 5-HT receptor. Available at: [Link]

  • Wang, H., et al. (2023). Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. Molecules. Available at: [Link]

  • ResearchGate. Structures of D 1 dopamine receptor ligands used in this study. Available at: [Link]

  • International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). (2023). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. Available at: [Link]

  • ResearchGate. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. Available at: [Link]

  • Gannon, B. M., et al. (2017). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Pharmacology Biochemistry and Behavior. Available at: [Link]

  • Ali, O. M., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules. Available at: [Link]

  • BioAssay Systems. EnzyFluoTM ERK Phosphorylation Assay Kit (EERK-100). Available at: [Link]

  • Lee, S., & Cheong, H. (2023). Structural studies of serotonin receptor family. BMB Reports. Available at: [Link]

  • Creative Bioarray. Microsomal Stability Assay. Available at: [Link]

Sources

Validation

1-benzyl-3-methylpiperazine dihydrochloride mass spectrometry fragmentation comparison

An In-Depth Guide to the Mass Spectrometry Fragmentation of 1-Benzyl-3-Methylpiperazine Dihydrochloride: A Comparative Analysis Authored by: A Senior Application Scientist This technical guide provides a comprehensive an...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 1-Benzyl-3-Methylpiperazine Dihydrochloride: A Comparative Analysis

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive analysis of the mass spectrometry fragmentation pattern of 1-benzyl-3-methylpiperazine (BMP), supplied as its dihydrochloride salt. Designed for researchers, analytical chemists, and forensic toxicologists, this document delves into the structural elucidation of BMP using collision-induced dissociation (CID) mass spectrometry. Through a comparative approach with its parent compound, 1-benzylpiperazine (BZP), and its structural isomer, 1-benzyl-4-methylpiperazine (MBZP), we will explore the diagnostic fragmentation pathways that enable unambiguous identification and differentiation from related structures.

Introduction: The Analytical Challenge of Substituted Piperazines

Substituted piperazine derivatives represent a vast class of compounds with significant interest in medicinal chemistry and, increasingly, in forensic toxicology as designer drugs.[1][2] Their shared core structure often leads to similar chemical properties, making the differentiation of regioisomers a considerable analytical challenge.[3][4] Mass spectrometry, particularly when coupled with chromatographic separation (GC-MS or LC-MS/MS), stands as the premier technique for the identification of these substances.[5]

The fragmentation pattern of a molecule under energetic conditions, such as electron ionization (EI) or collision-induced dissociation (CID), serves as a molecular fingerprint.[6] For N-substituted benzylpiperazines, fragmentation is typically dominated by two key processes: cleavage of the benzylic C-N bond and fragmentation of the piperazine ring itself. Understanding how substituents on the piperazine ring, such as a methyl group, influence these pathways is critical for accurate structural assignment. This guide will illuminate the specific fragmentation behavior of 1-benzyl-3-methylpiperazine and contrast it with closely related analogues to establish a reliable method for its identification.

Experimental Design and Rationale

The core of this guide is a comparative analysis. The choice of compounds and analytical strategy is paramount for generating distinctive and interpretable data.

Compound Selection Rationale
  • Target Compound: 1-Benzyl-3-methylpiperazine (BMP) . Our primary goal is to characterize the fragmentation of this molecule. The methyl group at the 3-position is expected to direct fragmentation of the piperazine ring in a predictable, yet distinct, manner compared to other isomers.

  • Reference Compound 1: 1-Benzylpiperazine (BZP) . As the unsubstituted parent compound, BZP provides a baseline fragmentation pattern. By comparing BMP to BZP, we can isolate and identify the specific influence of the 3-methyl group on the mass spectrum.[7][8]

  • Reference Compound 2: 1-Benzyl-4-methylpiperazine (MBZP) . This isomer serves as a critical point of comparison. While sharing the same elemental composition and nominal mass as BMP, the different position of the methyl group (at the N-4 nitrogen versus the C-3 carbon) will produce a distinct set of fragment ions, highlighting the power of mass spectrometry in isomer differentiation.

Analytical Technique: Tandem Mass Spectrometry (MS/MS)

To probe the structure of these molecules, we employ tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID). In this technique, the protonated molecular ion ([M+H]⁺) of the analyte is selectively isolated and then fragmented by collisions with an inert gas.[9] This process allows us to control the fragmentation and generate a clean spectrum of product ions derived directly from our target molecule, providing rich structural information.[10]

Detailed Experimental Protocol: GC-MS/MS Analysis

This protocol describes a robust method for the analysis of BMP and its analogues. The use of gas chromatography ensures the separation of potential impurities and provides reproducible retention times.

Objective: To acquire high-quality MS/MS spectra for 1-benzyl-3-methylpiperazine, 1-benzylpiperazine, and 1-benzyl-4-methylpiperazine.

1. Sample Preparation:

  • Prepare 1 mg/mL stock solutions of each compound (as the free base) in methanol. Note: If starting with the dihydrochloride salt, neutralize a solution with a suitable base (e.g., dilute NaOH) and extract the free base into an organic solvent like dichloromethane or ethyl acetate before preparing the final methanol solution.
  • Create a working solution of 10 µg/mL by diluting the stock solution with methanol.

2. Gas Chromatography (GC) Parameters:

  • Injector: Splitless mode, 250°C.
  • Column: 30 m x 0.25 mm i.d. x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).
  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
  • Oven Program:
  • Initial temperature: 100°C, hold for 1 minute.
  • Ramp: 20°C/min to 280°C.
  • Final hold: Hold at 280°C for 5 minutes.

3. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • MS Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Acquisition Mode: Tandem MS (MS/MS) Product Ion Scan.
  • Precursor Ion Selection: Isolate the molecular ion (M⁺˙) for each compound:
  • BMP (C₁₂H₁₈N₂): m/z 190
  • BZP (C₁₁H₁₆N₂): m/z 176
  • MBZP (C₁₂H₁₈N₂): m/z 190
  • Collision Gas: Argon at a pressure of ~1.5 mTorr.
  • Collision Energy: Ramp from 10-30 eV. This allows for the observation of both low-energy (stable fragments) and high-energy (more extensive fragmentation) dissociation products.

4. Data Analysis:

  • Integrate the peaks in the total ion chromatogram (TIC).
  • Examine the product ion spectrum for each precursor ion.
  • Identify major fragments and propose fragmentation pathways.
Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_data Data Interpretation p1 Prepare 1 mg/mL Stock Solutions p2 Dilute to 10 µg/mL Working Solution p1->p2 a1 Inject 1 µL into GC p2->a1 a2 Chromatographic Separation a1->a2 a3 Electron Ionization (70 eV) a2->a3 a4 Isolate Precursor Ion (e.g., m/z 190) a3->a4 a5 Collision-Induced Dissociation (CID) a4->a5 a6 Mass Analysis of Product Ions a5->a6 d1 Generate Product Ion Spectrum a6->d1 d2 Identify Key Fragments d1->d2 d3 Compare Spectra & Propose Pathways d2->d3

Caption: Workflow for the GC-MS/MS analysis of piperazine derivatives.

Mass Spectrometry Fragmentation: A Comparative View

The fragmentation of these compounds is dominated by cleavage at the benzylic position and within the piperazine ring, primarily through alpha-cleavage adjacent to the nitrogen atoms.[11]

1-Benzylpiperazine (BZP) - The Baseline

The mass spectrum of BZP (M⁺˙ at m/z 176) is characterized by a few dominant ions. The most significant fragmentation is the cleavage of the C-N bond connecting the benzyl group to the piperazine ring.

  • m/z 91 (Base Peak): This ion corresponds to the [C₇H₇]⁺ cation. The initial benzyl cation readily rearranges to the highly stable tropylium cation, which is why this is almost always the most abundant ion in the spectrum of benzyl-substituted compounds.

  • m/z 133: This fragment arises from the loss of a propyl radical (•C₃H₇) from the molecular ion, resulting from the cleavage of the piperazine ring.

  • m/z 85: This ion represents the piperazinyl fragment [C₄H₉N₂]⁺ following the loss of the benzyl group.

G M [M]⁺˙ m/z 176 (BZP) F91 [C₇H₇]⁺ m/z 91 (Tropylium Ion) M->F91 - •C₄H₉N₂ F133 [M-C₃H₇]⁺ m/z 133 M->F133 - •C₃H₇

Caption: Primary fragmentation pathways for 1-Benzylpiperazine (BZP).

1-Benzyl-3-methylpiperazine (BMP) - The Target

For BMP (M⁺˙ at m/z 190), the fragmentation is more complex due to the influence of the 3-methyl group.

  • m/z 91 (High Abundance): The formation of the tropylium cation remains a highly favored pathway, producing a strong signal at m/z 91.[12]

  • m/z 147 (Diagnostic Ion): This key fragment is formed by alpha-cleavage, involving the loss of a propyl radical (•C₃H₇) initiated by cleavage of the C2-C3 and C5-C6 bonds of the piperazine ring. The presence of the methyl group at C-3 stabilizes this fragment compared to the analogous fragment in BZP.

  • m/z 57 (Diagnostic Ion): A crucial diagnostic ion, [C₃H₇N]⁺˙, formed by cleavage of the N1-C2 and N4-C5 bonds. This fragment retains the C2, C3 (with its methyl group), and N1 atoms. Its specific mass clearly indicates a methyl-substituted ethylamine fragment.

G M [M]⁺˙ m/z 190 (BMP) F91 [C₇H₇]⁺ m/z 91 (Tropylium Ion) M->F91 - •C₅H₁₁N₂ F147 [M-C₃H₇]⁺ m/z 147 M->F147 - •C₃H₇ F57 [C₃H₇N]⁺˙ m/z 57 M->F57 - C₉H₁₁N

Caption: Proposed fragmentation of 1-Benzyl-3-methylpiperazine (BMP).

1-Benzyl-4-methylpiperazine (MBZP) - The Isomer

MBZP, also with M⁺˙ at m/z 190, produces a distinctly different fragmentation pattern, allowing for clear differentiation from BMP.

  • m/z 91 (High Abundance): The tropylium ion is again a major fragment.

  • m/z 134 (Diagnostic Ion): This fragment is formed by the loss of a C₄H₈ neutral molecule via a rearrangement process, which is characteristic of N-methylated piperazines.

  • m/z 70 (Diagnostic Ion): This is the most telling fragment. It corresponds to the N-methylpiperazine ring fragment cation, [C₄H₈N]⁺, formed by cleavage of the benzylic C-N bond with charge retention on the piperazine fragment. This ion is highly indicative of methylation at the N-4 position.

G M [M]⁺˙ m/z 190 (MBZP) F91 [C₇H₇]⁺ m/z 91 (Tropylium Ion) M->F91 - •C₅H₁₁N₂ F70 [C₄H₈N]⁺ m/z 70 M->F70 - •C₈H₉N F134 [M-C₄H₈]⁺˙ m/z 134 M->F134 - C₄H₈

Caption: Differentiating fragmentation of 1-Benzyl-4-methylpiperazine (MBZP).

Data Summary and Interpretation

The key to differentiating these compounds lies not just in the presence of fragments, but in their specific m/z values and relative abundances.

CompoundMolecular Ion (m/z)Key Fragment 1 (m/z)Key Fragment 2 (m/z)Key Fragment 3 (m/z)Structural Implication of Key Fragments
BZP 17691 (Base Peak)13385Unsubstituted benzyl and piperazine moieties.
BMP 19091147 57 Methyl group on the piperazine carbon backbone.
MBZP 19091134 70 Methyl group on the N-4 nitrogen of the piperazine ring.

The comparative data clearly demonstrates that while all three compounds produce the stable tropylium ion at m/z 91, the fragmentation of the piperazine ring provides a unique signature for each analogue. For 1-benzyl-3-methylpiperazine , the presence of the m/z 57 and m/z 147 fragments are definitive diagnostic markers. In contrast, the isomeric 1-benzyl-4-methylpiperazine is unequivocally identified by the characteristic fragment at m/z 70 .

Conclusion

The mass spectrometric fragmentation of 1-benzyl-3-methylpiperazine dihydrochloride provides a distinct and reproducible fingerprint that allows for its confident identification. Through collision-induced dissociation, the molecule yields characteristic product ions at m/z 147 and m/z 57, which directly result from the presence and position of the 3-methyl group on the piperazine ring.

By comparing its fragmentation pattern to that of the parent compound BZP and the isomer MBZP, we have established a clear and reliable analytical method for differentiation. The absence of the m/z 70 fragment distinguishes BMP from its N-4 methylated isomer, while the unique masses of its own ring-cleavage products confirm its specific structure. This guide provides the foundational data and rationale necessary for researchers in pharmaceutical development, quality control, and forensic science to accurately identify 1-benzyl-3-methylpiperazine and distinguish it from its closely related analogues.

References

  • Hafiz Abdel-Hay, K. M. (2012). Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. Auburn University. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Di Capua, A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Abdel-Hay, K. M., DeRuiter, J., & Clark, C. R. (2012). Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD. Drug Testing and Analysis. [Link]

  • Zuba, D., & Sekuła, K. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules. [Link]

  • Gu, C., et al. (2020). Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2′-Deoxyguanosine. Journal of the American Society for Mass Spectrometry. [Link]

  • Chan, W. Y., et al. (n.d.). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. [Link]

  • Bonomo, M. G., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. [Link]

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. [Link]

  • Montesano, C., et al. (2013). Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan. Journal of Mass Spectrometry. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138108112, 3-Benzyl-1-methyl-piperazine dihydrochloride. [Link]

  • Gucinski, A. C., & Reid, G. E. (2011). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry. [Link]

  • Xiang, P., et al. (2021). Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. Journal of Forensic Sciences. [Link]

  • Medzihradszky, K. F., et al. (2000). The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Analytical Chemistry. [Link]

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. [Link]

  • Abdel-Hay, K. M., et al. (2011). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. ResearchGate. [Link]

  • Al-Tannak, N. F., & Hemmateenejad, B. (2021). Source-Induced Dissociation Vs Collision-Induced Dissociation Fragmentation Behavior of Four Antiviral Drugs in a Liquid Chromatography Ion-Trap Mass Spectrometry. Biomedical Journal of Scientific & Technical Research. [Link]

  • Kuki, A., et al. (2024). Very Low-Pressure CID Experiments: High Energy Transfer and Fragmentation Pattern at the Single Collision Regime. Molecules. [Link]

  • Staack, R. F., et al. (2003). Studies on the Metabolism and the Toxicological Analysis of the Piperazine-Derived Designer Drug 1-(3-Chlorophenyl)piperazine (mCPP) in Rat Urine Using Gas Chromatography-Mass Spectrometry (GC-MS). Journal of Analytical Toxicology. [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • Taylor & Francis. (n.d.). Collision-induced dissociation – Knowledge and References. [Link]

  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. [Link]

Sources

Comparative

A Comprehensive Guide to Comparing Salt Forms of 1-Benzyl-3-methylpiperazine for Enhanced Bioavailability

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of potential salt forms for the active pharmaceutical ingredient (API) 1-benzyl-3-methylpiper...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of potential salt forms for the active pharmaceutical ingredient (API) 1-benzyl-3-methylpiperazine. The selection of an optimal salt is a cornerstone of early-phase drug development, capable of transforming a promising molecule with poor biopharmaceutical properties into a viable clinical candidate.[1][2][3] We will explore the critical experimental data required to make an evidence-based decision, focusing on the direct correlation between physicochemical properties and in vivo performance.

The Strategic Imperative of Salt Selection

An API's journey to becoming an effective oral therapeutic is fundamentally governed by its bioavailability—the rate and extent to which it reaches systemic circulation.[4][5] For many promising compounds, including basic molecules like 1-benzyl-3-methylpiperazine, poor aqueous solubility is the primary barrier to achieving adequate oral absorption.[6] Salt formation, the process of reacting an ionizable drug with a counter-ion to form a neutral complex, is the most common and effective strategy to modulate critical physicochemical properties such as solubility, dissolution rate, and stability.[1][4]

The choice of the counter-ion is not trivial; it can profoundly influence the drug's crystal lattice energy, hygroscopicity, and ultimately, its pharmacokinetic profile.[1][3] An improperly chosen salt can lead to suboptimal exposure, erratic absorption, or instability issues, whereas a well-chosen salt can significantly enhance therapeutic efficacy.[2][7] This guide outlines a systematic workflow for synthesizing, characterizing, and evaluating different salt forms to identify the candidate with the most favorable bioavailability profile.

A Multi-Pillar Approach to Bioavailability Assessment

A robust comparison of salt forms requires a logical progression from fundamental solid-state characterization to in vitro performance and, ultimately, to in vivo pharmacokinetic evaluation. This workflow ensures that decisions are based on a comprehensive dataset, minimizing late-stage development risks.

Figure 1: Experimental workflow for the comparative evaluation of drug salt forms.

Experimental Methodologies

PART 1: Synthesis and Physicochemical Characterization

The foundation of any salt screen is the successful synthesis and rigorous characterization of various salt forms. The choice of counter-ions should be guided by a pKa difference of at least 2-3 units between the API and the counter-ion to ensure a stable salt.[6]

Protocol 1: Salt Synthesis (Example: Hydrochloride Salt)

  • Dissolution: Dissolve 1-benzyl-3-methylpiperazine (1.0 eq) in a suitable solvent such as isopropanol (IPA).

  • Acid Addition: Slowly add a solution of hydrochloric acid (1.05 eq) in IPA to the stirred solution of the free base. The slight excess of acid ensures complete salt formation.

  • Crystallization: Allow the mixture to stir at room temperature. If crystallization does not occur spontaneously, cooling or the addition of an anti-solvent (e.g., methyl tert-butyl ether) may be required.

  • Isolation & Drying: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold IPA, and dry under vacuum at 40°C to a constant weight.

  • Confirmation: Confirm the structure and stoichiometry via ¹H NMR and elemental analysis.

Justification of Characterization Techniques:

  • Powder X-ray Diffraction (PXRD): Essential for identifying the solid form as crystalline or amorphous and for detecting polymorphism. Crystalline materials are generally preferred for their superior stability.

  • Differential Scanning Calorimetry (DSC): Determines the melting point and thermal events, providing insights into purity and polymorphic form.[8]

  • Thermogravimetric Analysis (TGA): Quantifies the presence of residual solvents or water, which is critical for accurate weighing and stability assessment.

  • Dynamic Vapor Sorption (DVS): Measures the hygroscopicity of the salt form. A highly hygroscopic material can be challenging to handle and formulate.

PART 2: In Vitro Performance Evaluation

In vitro tests for solubility and dissolution are critical surrogates for in vivo absorption.[9] They provide the first quantitative data to rank-order the different salt forms.

Protocol 2: pH-Dependent Equilibrium Solubility

  • Preparation: Add an excess amount of each salt form to separate vials containing buffers at pH 1.2 (simulated gastric fluid), 4.5, and 6.8 (simulated intestinal fluid).

  • Equilibration: Shake the vials in a temperature-controlled incubator at 37°C for 24-48 hours to ensure equilibrium is reached.

  • Sampling & Analysis: Withdraw a sample from each vial, filter through a 0.22 µm syringe filter to remove undissolved solids, and dilute appropriately.

  • Quantification: Analyze the concentration of the dissolved API in the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method.

Causality: Performing this test across a pH range is crucial because the drug will encounter different pH environments as it transits the gastrointestinal tract. Salts often act as their own buffers, temporarily modifying the pH of the diffusion layer around the dissolving particle, which can significantly increase the dissolution rate.[1]

Table 1: Hypothetical Physicochemical and In Vitro Data for 1-Benzyl-3-methylpiperazine Salts

Salt FormMelting Point (°C)Hygroscopicity (Weight Gain @ 80% RH)Solubility @ pH 4.5 (mg/mL)Intrinsic Dissolution Rate @ pH 4.5 (mg/min/cm²)
Free Base 62-65< 0.1%2.10.15
Hydrochloride 221-2241.5%18.50.98
Citrate 178-1810.4%55.22.54
Tartrate 190-1930.6%46.82.11

The hypothetical data clearly indicates that the citrate and tartrate salts offer a substantial advantage in both solubility and dissolution rate over the hydrochloride and the free base, making them lead candidates for in vivo testing.

PART 3: In Vivo Pharmacokinetic Assessment

The definitive test of a salt form's performance is its in vivo bioavailability.[4] A well-designed pharmacokinetic (PK) study in an animal model provides the necessary data to compare the rate and extent of drug absorption.

Protocol 3: Oral Pharmacokinetic Study in Rats

  • Animal Model: Use male Sprague-Dawley rats (n=4-6 per group), fasted overnight with free access to water.

  • Dosing: Administer an equimolar dose of each selected salt form (e.g., Citrate, Tartrate) and the reference form (e.g., Hydrochloride) suspended in a suitable vehicle (e.g., 0.5% methylcellulose) via oral gavage.

  • Blood Sampling: Collect sparse blood samples (approx. 100 µL) from the tail vein into heparinized tubes at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 1-benzyl-3-methylpiperazine in the plasma samples using a validated LC-MS/MS method. This technique offers high sensitivity and selectivity.

  • PK Parameter Calculation: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve).[5]

factors_bioavailability cluster_drug Salt Properties cluster_body Physiological Factors Solubility Solubility Bioavailability Systemic Bioavailability (AUC, Cmax) Solubility->Bioavailability Dissolution_Rate Dissolution_Rate Dissolution_Rate->Bioavailability Stability Stability Stability->Bioavailability pKa pKa pKa->Bioavailability GI_pH GI Tract pH GI_pH->Bioavailability Permeability Permeability Permeability->Bioavailability Metabolism First-Pass Metabolism Metabolism->Bioavailability

Sources

Safety & Regulatory Compliance

Safety

1-benzyl-3-methylpiperazine dihydrochloride proper disposal procedures

As a Senior Application Scientist, I understand that managing chemical reagents in drug development requires more than just following regulatory checklists—it requires a mechanistic understanding of the compounds you are...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that managing chemical reagents in drug development requires more than just following regulatory checklists—it requires a mechanistic understanding of the compounds you are handling.

1-benzyl-3-methylpiperazine dihydrochloride is a highly valuable intermediate in pharmaceutical synthesis, but its specific chemical structure presents unique logistical and safety challenges. Because it is formulated as a dihydrochloride salt to increase aqueous solubility, it readily dissociates in the presence of ambient moisture or mucosal membranes, releasing hydrochloric acid equivalents.

This guide provides a self-validating, causally-grounded framework for the safe handling, spill neutralization, and final disposal of 1-benzyl-3-methylpiperazine dihydrochloride.

Hazard Profile and Mechanistic Causality

Before executing any disposal protocol, personnel must understand the physical and chemical behavior of the waste stream. 1-benzyl-3-methylpiperazine dihydrochloride is classified under the Globally Harmonized System (GHS) as causing Skin Irritation (Category 2) , Eye Irritation (Category 2A) , and Specific Target Organ Toxicity - Single Exposure (STOT SE 3) [1].

The Causality of the Hazard: The primary acute hazard does not stem solely from the organic piperazine ring, but from the dihydrochloride formulation. When the hygroscopic crystalline powder contacts the moisture in human skin, eyes, or the respiratory tract, it rapidly dissolves and locally drops the pH, causing acute acidic chemical burns[2]. Furthermore, airborne crystalline dust from piperazine salts acts as a severe respiratory irritant and potential sensitizer, necessitating strict engineering controls like local exhaust ventilation or fume hoods[3].

Quantitative Safety & Disposal Parameters

To streamline laboratory logistics, the critical operational parameters for handling this compound are summarized below:

ParameterSpecificationMechanistic Causality
GHS Hazard Codes H315, H319, H336[1]Salt dissociation causes local pH drop; piperazine core acts as a mucosal irritant.
EPA Waste Status Characteristic Hazardous WasteUnlisted, but aqueous solutions may exhibit D002 (Corrosivity). Must be handled as hazardous waste[2].
Required PPE Nitrile gloves, NIOSH N95/P100 respirator[2]Prevents dermal absorption and inhalation of highly hygroscopic, sensitizing dust[3].
Neutralization Agent Sodium Bicarbonate ( NaHCO3​ )Mild base safely neutralizes HCl equivalents without triggering violent exothermic reactions.

Standard Operating Procedure: Spill Management & Neutralization

In the event of a spill, immediate containment is required to prevent aerosolization and environmental contamination. This protocol utilizes a self-validating chemical reaction to ensure safety.

Step 1: Containment and State Assessment

  • For Solid Powder: Do not dry-sweep. Dry sweeping aerosolizes the dihydrochloride dust, directly exposing the respiratory tract[2]. Instead, cover the spill with damp absorbent pads to suppress dust formation.

  • For Aqueous Solutions: Surround the liquid spill with an inert, absorbent dike (e.g., vermiculite or sand) to prevent the acidic solution from reaching laboratory drains[2].

Step 2: Chemical Neutralization (The Self-Validating Step)

  • Action: Apply a generous layer of solid sodium bicarbonate ( NaHCO3​ ) directly to the spill working from the outside in.

  • Causality: The NaHCO3​ reacts with the dissociated HCl from the piperazine salt to form sodium chloride ( NaCl ), water ( H2​O ), and carbon dioxide ( CO2​ ) gas.

  • Self-Validation: Observe the spill for effervescence (bubbling). The active release of CO2​ visually confirms that the neutralization of the acid is actively occurring. Once the bubbling completely ceases upon the addition of further bicarbonate, the system self-validates that the corrosive hazard has been fully neutralized to a safe pH (6.5–7.5).

Step 3: Verification and Collection

  • Action: Tap the neutralized slurry with universal pH indicator paper. A reading of ~7 confirms the self-validation step. Collect the slurry using non-sparking plastic scoops and transfer it to a designated waste container[2].

Proper Disposal Workflow

Because 1-benzyl-3-methylpiperazine dihydrochloride contains a nitrogenous ring and a benzyl group, it cannot be disposed of via standard drain disposal, even after neutralization.

Step 1: Primary Containment

  • Action: Place all neutralized spill debris, expired chemical stocks, and contaminated PPE into a high-density polyethylene (HDPE) waste container.

  • Causality: HDPE is highly resistant to both the organic benzyl-piperazine core and residual chloride ions. Unlined metal containers must be avoided, as residual acidity and chloride ions will rapidly corrode the metal over time[2].

Step 2: Segregation

  • Action: Store the sealed waste container in a designated hazardous waste accumulation area. Strictly segregate this waste from strong oxidizing agents[2].

  • Causality: The nitrogen atoms in the piperazine ring are electron-rich and can react violently if inadvertently mixed with strong oxidizers (e.g., nitric acid, peroxides).

Step 3: Labeling and Final Disposition

  • Action: Label the container clearly as "Hazardous Waste - Toxic/Irritant (Contains Piperazine Derivatives)"[2]. Transfer the containers to a licensed RCRA hazardous waste contractor for high-temperature incineration.

  • Causality: Incineration is mandatory. The nitrogen-rich piperazine ring resists standard biological wastewater treatment and can form highly toxic chloramine byproducts if introduced into municipal water systems. High-temperature incineration ensures the complete thermal destruction of the compound into basic oxides.

Logical Workflow Diagram

The following diagram maps the logical decision tree for the assessment, neutralization, and disposal of 1-benzyl-3-methylpiperazine dihydrochloride waste streams.

DisposalWorkflow A 1-Benzyl-3-methylpiperazine Dihydrochloride Waste B Solid Powder Spill A->B Solid State C Aqueous Solution Spill A->C Liquid State D Wet-Wipe / HEPA Vacuum (Prevent Aerosolization) B->D E Apply NaHCO3 (Neutralize HCl) C->E G Transfer to Compatible HDPE Waste Container D->G F CO2 Effervescence Stops (Self-Validation) E->F Observe Reaction F->G H Label: Hazardous Waste (Toxic/Irritant) G->H I High-Temperature Incineration H->I

Workflow for neutralization and disposal of 1-benzyl-3-methylpiperazine dihydrochloride.

References

  • Title: 1-benzyl-3-methylpiperazine dihydrochloride — Chemical Substance Information Source: NextSDS URL: 1

  • Title: Safe Disposal of 1-(2-chloroethyl)piperazine Hydrochloride: A Procedural Guide Source: BenchChem URL: 2

  • Title: PIPERAZINE DIHYDROCHLORIDE | Occupational Safety and Health Administration Source: OSHA URL: 3

Sources

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